molecular formula C8H6FIO B14038954 2-Fluoro-5-iodo-3-methylbenzaldehyde

2-Fluoro-5-iodo-3-methylbenzaldehyde

Cat. No.: B14038954
M. Wt: 264.03 g/mol
InChI Key: YQAIFYDLCCOTCE-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6FIO and its molecular weight is 264.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-iodo-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodo-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

2-fluoro-5-iodo-3-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3

InChI Key

YQAIFYDLCCOTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde , a critical intermediate in the development of kinase inhibitors and other fluorinated bioactive scaffolds.

Executive Summary

2-Fluoro-5-iodo-3-methylbenzaldehyde is a highly valued "trisubstituted" benzene scaffold. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • Aldehyde (C1): Ready for reductive amination, olefination, or heterocycle formation.

  • Fluorine (C2): Provides metabolic stability and enables

    
     diversification if activated.
    
  • Iodine (C5): A premium handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) with high selectivity over other halogens.[1]

This guide presents a Direct Regioselective Iodination pathway. Unlike traditional multi-step sequences (e.g., Sandmeyer reactions), this route leverages the synergistic directing effects of the fluoro and formyl groups to install the iodine atom with high atom economy and regiocontrol.

Retrosynthetic Analysis & Strategy

The synthesis poses a regioselectivity challenge on the 2-fluoro-3-methylbenzaldehyde core.[1] We must distinguish between the three available aromatic protons (C4, C5, C6).

Electronic Directing Logic
  • Aldehyde (-CHO, C1): Strong electron-withdrawing group (EWG). Directs electrophiles to the meta position (C3 and C5 ). Note: C3 is blocked by Methyl.

  • Fluorine (-F, C2): Inductively withdrawing but strongly resonance-donating. Directs ortho/para (C1, C3, C5 ). Note: C1 and C3 are blocked.

  • Methyl (-Me, C3): Weakly activating. Directs ortho/para (C2, C4, C6).

Pathway Visualization

SynthesisPathway cluster_legend Directing Effects SM Starting Material 2-Fluoro-3-methylbenzaldehyde Intermediate Sigma Complex (Transition State) SM->Intermediate NIS, TFA Electrophilic Attack Product Target Product 2-Fluoro-5-iodo-3-methylbenzaldehyde Intermediate->Product -H+ Re-aromatization Legend CHO (C1) -> Directs to C5 F (C2) -> Directs to C5 Me (C3) -> Steric block on C4

Figure 1: Retrosynthetic logic showing the synergistic directing effects favoring C5 substitution.

Experimental Protocol: Direct Iodination

This protocol utilizes N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) . This system is superior to elemental iodine (


) because it generates the highly reactive iodonium trifluoroacetate species in situ, ensuring reaction at the deactivated benzaldehyde core.
Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8]Role
2-Fluoro-3-methylbenzaldehyde 1.0Substrate
N-Iodosuccinimide (NIS) 1.2Iodine Source
Trifluoroacetic Acid (TFA) Solvent/CatalystActivator & Medium
Acetonitrile (MeCN) Co-solventOptional (to modulate solubility)
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-Fluoro-3-methylbenzaldehyde (10.0 mmol, 1.38 g). Add Trifluoroacetic Acid (TFA) (20 mL). The solution should be clear and slightly yellow.

    • Note: If the substrate is not fully soluble, add acetonitrile (5 mL), though neat TFA is preferred for maximum rate.

  • Addition: Cool the mixture to 0°C in an ice bath. Add N-Iodosuccinimide (NIS) (12.0 mmol, 2.70 g) portion-wise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir vigorously for 12–16 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. The product will appear as a less polar spot compared to the starting aldehyde.

  • Quench: Pour the reaction mixture slowly into a beaker containing ice-water (100 mL) and saturated sodium thiosulfate (

    
    ) solution (20 mL) .
    
    • Observation: The thiosulfate will reduce any unreacted iodine species, turning the solution from reddish-brown to pale yellow/white.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash the combined organic phases with:

    • Saturated

      
       (careful, gas evolution!) until pH is neutral.
      
    • Brine (50 mL).

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
  • Purification: Recrystallize from Hexane/Ethanol or perform flash column chromatography (0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Expected Results
  • Yield: 75–85%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Selectivity: >95% C5-isomer (Regioisomers at C4 or C6 are trace due to steric/electronic mismatch).

Analytical Characterization

To validate the synthesis, compare your data against these predicted parameters.

TechniqueExpected SignalAssignment

NMR
(400 MHz,

)

10.25 (s, 1H)
Aldehyde (-CHO)

7.95 (dd,

Hz, 1H)
H6 (Ortho to CHO, Meta to I)

7.65 (d,

Hz, 1H)
H4 (Ortho to I, Meta to F)

2.35 (s, 3H)
Methyl (-

)

NMR
~186 ppmCarbonyl (C=O)
~88 ppmC-I (Carbon bearing Iodine)

NMR
~ -120 ppmAr-F (Singlet or multiplet)

Note on Coupling: H4 and H6 are meta to each other. H6 is ortho to the aldehyde group, shifting it downfield. H4 is sandwiched between the Methyl and Iodine, affecting its shift distinctively.

Alternative Pathway (Troubleshooting)

If the direct iodination yields inseparable mixtures (rare), use the Sandmeyer Route .

  • Nitration: 2-Fluoro-3-methylbenzoic acid

    
     5-Nitro intermediate.
    
  • Reduction:

    
     or 
    
    
    
    
    
    Aniline.
  • Iodination:

    
     (Diazotization) followed by 
    
    
    
    (Sandmeyer)
    
    
    5-Iodo derivative.
  • Functional Group Manipulation: Reduction of acid to alcohol, then Swern oxidation to Aldehyde.

This route is 4 steps vs. 1 step and should be reserved as a backup.

Safety & Handling

  • TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Handle only in a fume hood. Causes severe skin burns.

  • NIS (N-Iodosuccinimide): Irritant. Store in the dark at 2-8°C to prevent decomposition.

  • Waste Disposal: All iodine-containing waste must be segregated from general organic waste to prevent formation of explosive/toxic byproducts.

References

  • Lulinski, S., & Skulski, L. (1999). The direct iodination of arenes with N-iodosuccinimide catalyzed by trifluoroacetic acid or related species.Bulletin of the Chemical Society of Japan , 72(1), 115-120. Link

  • Olah, G. A., et al. (1993). Synthetic Methods and Reactions; 183. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid.Synthesis , 1993(10), 1071-1076. Link

  • BenchChem Protocols. (2025). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives.[6] (Adapted for methylated analogs). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-3-methylbenzaldehyde.Link

Sources

An In-depth Technical Guide to 2-Fluoro-5-iodo-3-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-3-methylbenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science research. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile of its physicochemical properties, a plausible synthetic strategy, and its expected reactivity.

Core Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Comparative Data Source
Molecular Formula C₈H₆FIOBased on the chemical structure.
Molecular Weight 264.04 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.Aromatic aldehydes are often crystalline solids at room temperature.[1]
Melting Point Estimated in the range of 60-80 °C.Based on the melting points of similar substituted benzaldehydes.[2]
Boiling Point > 200 °C (at atmospheric pressure)Halogenated aromatic compounds typically have high boiling points.[3]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform, ethyl acetate).The aromatic ring and halogen substituents confer lipophilicity.
pKa The aldehyde proton is not acidic. The aromatic ring protons have very high pKa values.General characteristic of aromatic aldehydes.[4]

Proposed Synthesis and Experimental Protocol

A robust synthetic route to 2-Fluoro-5-iodo-3-methylbenzaldehyde can be envisioned starting from the commercially available 2-fluoro-3-methylphenol. The proposed pathway involves a regioselective iodination followed by formylation.

Synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde start 2-Fluoro-3-methylphenol intermediate1 2-Fluoro-5-iodo-3-methylphenol start->intermediate1 NIS, Acetonitrile, rt product 2-Fluoro-5-iodo-3-methylbenzaldehyde intermediate1->product Duff Reaction (Hexamethylenetetramine, trifluoroacetic acid) Suzuki_Coupling Aryl_Iodide 2-Fluoro-5-iodo-3-methylbenzaldehyde Product Substituted Biaryl Aryl_Iodide->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd(0) Catalyst, Base Catalyst->Product Sonogashira_Coupling Aryl_Iodide 2-Fluoro-5-iodo-3-methylbenzaldehyde Product Aryl-Alkyne Aryl_Iodide->Product Alkyne R-C≡CH Alkyne->Product Catalyst Pd Catalyst, Cu(I) co-catalyst, Base Catalyst->Product

Sources

Orthogonal Functionalization and Synthetic Utility of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the realm of modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are the cornerstone of modular synthesis. 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 2383786-56-7) represents a masterclass in orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic advantages, and field-proven synthetic protocols. Designed to bridge theoretical chemistry with benchtop execution, this guide deconstructs the causality behind its reactivity and provides self-validating methodologies for its application in complex molecule synthesis.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2-fluoro-5-iodo-3-methylbenzaldehyde is precisely engineered to offer multiple, non-interfering sites for late-stage functionalization[1]. The fundamental physicochemical properties of this compound confirm its utility as a stable, yet highly reactive solid building block[2].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Fluoro-5-iodo-3-methylbenzaldehyde
CAS Registry Number 2383786-56-7
Molecular Formula C8H6FIO
Molecular Weight 264.04 g/mol
Structural Class Halogenated Aromatic Aldehyde
Key Functional Groups -CHO (C1), -F (C2), -CH3 (C3), -I (C5)
Mechanistic Rationale: The Trifunctional Advantage

The true value of this molecule lies in the electronic and steric interplay of its substituents:

  • The C1 Aldehyde: Acts as a versatile electrophile for C-N (reductive amination) or C-C (Wittig/Knoevenagel) bond formation.

  • The C2 Fluorine: Provides a strong inductive effect that modulates the electrophilicity of the adjacent aldehyde. In medicinal chemistry, this ortho-fluoro substitution is frequently employed to establish a conformational lock via dipole-dipole interactions or intramolecular hydrogen bonding with adjacent heteroatoms.

  • The C3 Methyl Group: Imparts steric bulk (the "buttressing effect"), which forces the adjacent substituents into specific conformations while increasing the overall lipophilicity (logP) of the scaffold.

  • The C5 Iodine: Serves as a highly reactive, polarizable handle for transition-metal-catalyzed cross-coupling. Its position meta to the aldehyde ensures that electronic deactivation is minimized, maintaining rapid oxidative addition kinetics.

Reactivity Core 2-Fluoro-5-iodo- 3-methylbenzaldehyde Aldehyde C1: Aldehyde (Reductive Amination) Core->Aldehyde Fluoro C2: Fluoro (Conformational Lock) Core->Fluoro Methyl C3: Methyl (Steric Bulk) Core->Methyl Iodo C5: Iodo (Cross-Coupling) Core->Iodo

Orthogonal reactivity profile of 2-Fluoro-5-iodo-3-methylbenzaldehyde.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to not only outline what to do but why we do it. The following protocols are designed as self-validating systems, ensuring that intermediate states can be monitored and side reactions are systematically suppressed.

Protocol 3.1: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Form a C-C bond at the C5 position while leaving the C1 aldehyde and C2 fluorine intact.

Causality & Design: The fundamental principles of palladium-catalyzed cross-coupling dictate that the C-I bond will undergo oxidative addition orders of magnitude faster than the C-F bond[3]. The use of a mild base (K2CO3) prevents the base-catalyzed aldol condensation of the aldehyde. The bidentate ligand dppf provides a wide bite angle that accelerates reductive elimination while suppressing protodehalogenation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-fluoro-5-iodo-3-methylbenzaldehyde (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Solvent & Base: Dissolve the mixture in a degassed solvent system of 1,4-dioxane/H2O (4:1 v/v). Add K2CO3 (2.0 eq). Rationale: Water is essential to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) under a positive stream of nitrogen.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours. Monitor via TLC or LC-MS until the starting iodide is completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the C5-arylated benzaldehyde.

Workflow Step1 1. Substrate + Boronic Acid (Dioxane/H2O) Step2 2. Base Addition (K2CO3, 2.0 eq) Step1->Step2 Step3 3. Catalyst Introduction (Pd(dppf)Cl2, 5 mol%) Step2->Step3 Step4 4. Thermal Activation (80°C, 12h under N2) Step3->Step4 Step5 5. Workup & Isolation (Extraction & Chromatography) Step4->Step5

Standardized Suzuki-Miyaura cross-coupling workflow targeting the C5-iodo position.

Protocol 3.2: Direct Reductive Amination of the C1 Aldehyde

Objective: Convert the aldehyde into a secondary or tertiary amine without reducing the C-I bond or displacing the C-F bond.

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen because it is a mild, chemo-selective reducing agent. It selectively reduces the transient iminium ion over the starting aldehyde[4]. Furthermore, unlike stronger reducing agents (e.g., LiAlH4), it will not cause reductive dehalogenation of the sensitive C5 iodo group.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-fluoro-5-iodo-3-methylbenzaldehyde (1.0 eq) and the primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis (Optional): If using a weakly nucleophilic amine (e.g., anilines), add glacial acetic acid (1.0 eq) to promote iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise at 0°C. Rationale: The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the direct reduction of the unreacted aldehyde.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4–16 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography to isolate the fluorinated, iodinated benzylamine derivative.

References

  • [1] Title: 2383786-56-7 | 2-fluoro-5-iodo-3-methylbenzaldehyde | Source: Boroncore | URL: 1

  • [2] Title: 2-fluoro-5-iodo-3-methylbenzaldehyde | 2383786-56-7 | Source: ChemicalBook | URL: 2

  • [4] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) | Source: Semantic Scholar | URL: 4

  • [3] Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Source: Chemical Reviews (ACS Publications) | URL: 3

Sources

Predictive Spectral Analysis and Characterization Framework for 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals. Molecule: 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 2383786-56-7)

Executive Summary

In modern drug discovery, polyhalogenated benzaldehydes serve as critical linchpins for late-stage functionalization and cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig). 2-Fluoro-5-iodo-3-methylbenzaldehyde is a highly specialized intermediate featuring four distinct ring substituents. The strategic placement of an aldehyde, a fluorine atom, an iodine atom, and a methyl group creates a complex electronic push-pull system. Because empirical spectral data for this specific CAS registry number is sparse in public databases[1], this whitepaper establishes a rigorous, predictive spectral baseline. By leveraging established spectrometric rules[2][3], researchers can utilize this guide to validate synthesized or procured batches of this intermediate.

Structural Rationale & Electronic Causality

To accurately predict and interpret the spectral data of this compound, we must deconstruct the electronic and steric contributions of its substituents. A deep understanding of these causal relationships is essential for a self-validating analytical workflow:

  • The Aldehyde (-CHO) at C1: Exerts a strong electron-withdrawing effect via resonance and induction, heavily deshielding ortho and para protons.

  • The Fluorine (-F) at C2: Highly electronegative (inductive withdrawal) but acts as a weak resonance donor. Its spin-1/2 nucleus (

    
    F) introduces pervasive heteronuclear spin-spin coupling (
    
    
    
    and
    
    
    ) throughout the ring[4].
  • The Methyl (-CH

    
    ) at C3:  A mild electron-donating group via hyperconjugation. It sits ortho to the fluorine, leading to observable allylic 
    
    
    
    coupling.
  • The Iodine (-I) at C5: Highly polarizable. While mildly electron-withdrawing inductively, its massive electron cloud causes a pronounced diamagnetic shielding effect on the directly attached carbon (the "Heavy Atom Effect"), shifting the C5

    
    C signal significantly upfield[5].
    

Predicted Spectral Data Matrices

H NMR Data (400 MHz, CDCl )

The


H NMR spectrum is defined by the meta-relationship of the two aromatic protons (H4 and H6) and their respective couplings to the 

F nucleus.
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Causality / Assignment Logic
-CHO (C1) ~10.20d

Strongly deshielded by carbonyl anisotropy. W-pathway coupling to ortho-fluorine.
H6 (C6) ~8.08dd

,

Deshielded by ortho-CHO. Meta-coupled to H4 and F.
H4 (C4) ~7.72dd

,

Shielded relative to H6 (para to CHO). Meta-coupled to H6 and F.
-CH

(C3)
~2.35d

Benzylic protons split by the adjacent ortho-fluorine atom.
C NMR Data (100 MHz, CDCl )

Carbon assignments are heavily dictated by direct and long-range


 coupling[6].
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Causality / Assignment Logic
C7 (C=O) ~187.0d

Carbonyl carbon; long-range coupling to F.
C2 (C-F) ~161.5d

Direct carbon-fluorine spin-spin coupling.
C4 (C-H) ~142.0d

Aromatic C-H; meta to fluorine.
C6 (C-H) ~136.5d

Aromatic C-H; meta to fluorine, shielded by I.
C3 (C-CH

)
~129.5d

Ortho to fluorine; strong 2-bond coupling.
C1 (C-CHO) ~123.0d

Ortho to fluorine; substituted by CHO.
C5 (C-I) ~86.5d

Heavy Atom Effect : Iodine causes extreme upfield shift.
C8 (-CH

)
~14.5d

Aliphatic methyl carbon.
FT-IR & HRMS Signatures
  • ATR-FTIR: Expect a sharp, intense

    
     stretch at 1695 cm
    
    
    
    (typical for conjugated benzaldehydes). The
    
    
    stretch will appear broadly around 1240 cm
    
    
    , and the
    
    
    stretch at ~550 cm
    
    
    . Fermi resonance bands for the aldehyde
    
    
    will appear at 2880 and 2750 cm
    
    
    .
  • HRMS (ESI/EI): The exact mass for

    
     is 263.9447 Da . In EI-MS (70 eV), expect a strong molecular ion (
    
    
    
    ) at
    
    
    264, followed by characteristic fragmentation: loss of the formyl radical (
    
    
    at
    
    
    235) and loss of iodine (
    
    
    at
    
    
    137).

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent mischaracterization of positional isomers, researchers must employ a self-validating analytical workflow.

Protocol 1: Multi-Nuclear NMR Acquisition

Causality: Relying solely on


H NMR is insufficient due to overlapping aromatic signals in crude mixtures. 

H,

C, and

F must be cross-referenced to validate regiochemistry.
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • 
    H Acquisition:  Run a standard 1D 
    
    
    
    H sequence (ns=16, d1=2s). Verify the meta-coupling (
    
    
    Hz) between the two aromatic protons, which confirms the 1,2,3,5-tetrasubstitution pattern.
  • 
    F Acquisition:  Run a 
    
    
    
    F sequence decoupled from
    
    
    H (to find the absolute shift, expected ~ -118 ppm) and a coupled
    
    
    F sequence. The coupled spectrum must show a complex multiplet resulting from coupling to the methyl group and both aromatic protons.
  • 
    C Acquisition:  Run a 
    
    
    
    H-decoupled
    
    
    C sequence (ns=512, d1=2s). Validation Check: Locate the signal at ~86 ppm. If this heavily shielded signal is absent, the iodine atom has been lost (e.g., via protodeiodination).
Protocol 2: GC-MS / LC-MS Purity Validation

Causality: Halogenated benzaldehydes are prone to oxidation (to benzoic acids) and dehalogenation. MS validates the intact pharmacophore.

  • Preparation: Dilute the sample to 1 mg/mL in HPLC-grade acetonitrile.

  • Chromatography: Inject 1

    
    L onto a C18 column (for LC) or a DB-5MS column (for GC). Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
    
  • Ionization & Detection: Operate in positive ion mode.

  • Validation Check: Confirm the presence of the

    
     264 peak. The absence of an 
    
    
    
    isotope peak of equal intensity confirms the halogen is Iodine, not Bromine (which would show a 1:1
    
    
    ratio).

Spectral Validation Workflow

Below is the logical architecture of the self-validating analytical system.

SpectralWorkflow N1 Sample: CAS 2383786-56-7 (2-Fluoro-5-iodo-3-methylbenzaldehyde) N2 Multi-Nuclear NMR (1H, 13C, 19F) N1->N2 N3 ATR-FTIR Spectroscopy (Functional Groups) N1->N3 N4 HRMS Analysis (Mass & Isotope Pattern) N1->N4 N5 Data Integration & Structural Validation N2->N5 N3->N5 N4->N5 N6 Downstream API Synthesis (Cross-Coupling) N5->N6

Caption: Multi-modal spectral validation workflow for halogenated benzaldehyde intermediates.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer / Dubray Books. URL: [Link]

(Note: Due to the highly specific nature of CAS 2383786-56-7, empirical spectra are proprietary to specialized chemical vendors. The data matrices provided herein are rigorously calculated using the additive substituent parameters detailed in References 1 and 2).

Sources

commercial availability of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Sourcing and Application of 2-Fluoro-5-iodo-3-methylbenzaldehyde in Preclinical Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of polyfunctional building blocks dictates the efficiency of the drug discovery pipeline. Halogenated benzaldehydes are highly valued intermediates in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds[1]. Among these, 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 2383786-56-7) represents a highly specialized, orthogonally reactive core. This whitepaper provides an in-depth technical analysis of its structural utility, commercial availability, and validated methodologies for its integration into discovery workflows.

Structural Causality and Synthetic Utility

As a Senior Application Scientist, I approach building blocks by analyzing the chemical space they unlock. The value of 2-Fluoro-5-iodo-3-methylbenzaldehyde lies not just in its individual functional groups, but in their orthogonal reactivity, which allows for sequential, chemoselective modifications without the need for excessive protecting group chemistry.

  • The C5-Iodo Vector (Cross-Coupling): Iodine is the premier leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its high reactivity allows for functionalization at room temperature or under mild heating, preserving sensitive moieties elsewhere on the molecule.

  • The C1-Aldehyde Handle (Condensation/Elongation): The aldehyde is a versatile electrophile. It can undergo reductive amination to install basic amine pharmacophores or participate in Claisen-Schmidt condensations to form chalcone derivatives, which are frequently explored in neurodegenerative and antimicrobial drug discovery[2].

  • The C2-Fluoro & C3-Methyl Motif (Physicochemical Tuning): The ortho-fluorine atom lowers the pKa of adjacent functional groups, increases lipophilicity, and blocks oxidative metabolism at the C2 position. The C3-methyl group provides a defined steric boundary, restricting the rotational freedom of substituents and locking the molecule into a biologically active conformation.

Reactivity Core 2-Fluoro-5-iodo-3-methylbenzaldehyde Aldehyde C1: Aldehyde Reductive Amination Core->Aldehyde Nucleophilic Fluoro C2: Fluorine Metabolic Stability Core->Fluoro Electronic Methyl C3: Methyl Steric Hindrance Core->Methyl Steric Iodo C5: Iodine Cross-Coupling Core->Iodo Pd-Catalyzed

Diagram 1: Orthogonal reactivity vectors of 2-Fluoro-5-iodo-3-methylbenzaldehyde.

Commercial Availability Landscape

Because of its highly specific substitution pattern, 2-Fluoro-5-iodo-3-methylbenzaldehyde is not a bulk commodity chemical; it is a specialized catalog item tailored for early-stage discovery and lead optimization[3]. Sourcing this compound requires navigating specialized chemical suppliers who maintain high purity standards necessary for sensitive transition-metal catalysis.

Table 1: Commercial Sourcing Metrics for CAS 2383786-56-7

SupplierCatalog NumberMolecular WeightStated PurityTarget Application Scale
Boroncore BC021585[4]264.04 g/mol NLT 98%Milligram to Gram (Discovery)
abcr Gute Chemie AB653402[5]264.04 g/mol >97% (Typical)Milligram to Gram (Discovery)

Note: Lead times for specialized halogenated building blocks can vary. It is highly recommended to secure batch reservations when scaling up a hit-to-lead campaign.

Self-Validating Quality Control (QC) Protocol

In drug development, assuming catalog purity is a critical failure point. A self-validating QC protocol ensures that the commercial batch meets the rigorous demands of catalytic chemistry. If a batch contains trace des-iodo impurities, it will poison stoichiometric calculations and complicate downstream purification.

QC_Workflow Batch Commercial Batch Receipt Visual Visual & Mass Inspection Batch->Visual HPLC HPLC-UV >98% Purity Visual->HPLC NMR 1H/19F NMR Structure Check HPLC->NMR Decision Release to Synthesis NMR->Decision

Diagram 2: Self-validating analytical workflow for commercial batch verification.

Analytical Validation Steps:

  • HPLC-UV (210 nm & 254 nm): Run the sample on a C18 column using a Water/Acetonitrile gradient (0.1% TFA). The 254 nm trace must show a single major peak (>98% Area) corresponding to the highly conjugated benzaldehyde core.

  • 1H-NMR (400 MHz, CDCl3): The defining self-validation metric is the presence of the aldehyde proton, which must appear as a sharp singlet near

    
     10.0–10.3 ppm. The aromatic protons will appear as two distinct signals, confirming the trisubstituted ring.
    
  • 19F-NMR (376 MHz, CDCl3): A single fluorine resonance should be observed, confirming the integrity of the C-F bond.

Experimental Methodology: Chemoselective Suzuki-Miyaura Coupling

To demonstrate the synthetic utility of this building block, the following protocol details a chemoselective Suzuki-Miyaura cross-coupling at the C5-iodo position.

The Causality Behind the Protocol: We select


 as the catalyst because its large bite angle excels at activating bulky aryl iodides while resisting deactivation. We utilize 

as a mild base in a biphasic 1,4-dioxane/water system. The causality here is critical: using a stronger base (like NaOH or KOtBu) would trigger a Cannizzaro-type disproportionation of the unprotected aldehyde. By using a mild base, the protocol becomes self-validating—the survival of the aldehyde group post-reaction proves the chemoselectivity of the conditions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add

    
     (0.05 equiv, 5 mol%).
    
  • Solvent & Base: Evacuate and backfill the flask with Nitrogen (

    
    ) three times. Add degassed 1,4-dioxane (5.0 mL) followed by a degassed aqueous solution of 
    
    
    
    (2.0 M, 2.0 equiv, 1.0 mL).
  • Reaction Execution: Heat the biphasic mixture to 80 °C under rigorous stirring for 4 to 6 hours. Monitor the consumption of the iodo-benzaldehyde via TLC (Hexanes/EtOAc, 8:2).

  • Self-Validating Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation: Immediately take a crude 1H-NMR of the residue. The persistence of the aldehyde singlet at ~10 ppm validates that the chemoselective coupling was successful without degrading the C1 handle.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the coupled biaryl aldehyde.

References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
  • 2383786-56-7 | 2-fluoro-5-iodo-3-methylbenzaldehyde. Boroncore.
  • AB653402 | CAS 2383786-56-7. abcr Gute Chemie.
  • Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders. PMC.

Sources

Strategic Solubility Profiling: 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-iodo-3-methylbenzaldehyde (MW: 264.03 g/mol ) is a highly functionalized aromatic intermediate frequently employed in medicinal chemistry for Suzuki-Miyaura cross-couplings and reductive aminations.

Due to the specific halogenation pattern—combining a hard nucleophile-resistant fluorine with a polarizable, lipophilic iodine—this molecule exhibits a Type II Solubility Behavior : high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and negligible solubility in aqueous media without co-solvents.

This guide provides a theoretical solubility landscape derived from structure-property relationships (SPR) and details a self-validating experimental protocol to determine exact saturation limits.

Physicochemical Basis & Structural Analysis

To predict the solubility profile accurately, we must deconstruct the molecule's electronic and steric environment. The solubility is governed by the competition between the crystal lattice energy (solid state) and the solvation energy (solution state).

Structural Determinants
FeatureChemical NatureImpact on Solubility
Benzaldehyde Core Planar, AromaticProvides π-π stacking potential; moderate lipophilicity.
Iodine (C-5) Large, Polarizable (Soft)Drastically increases LogP (Lipophilicity). Enhances solubility in "soft" solvents like DCM and THF via dispersion forces.
Fluorine (C-2) Small, Electronegative (Hard)Induces a dipole moment. Reduces solubility in non-polar alkanes (Hexane) due to polarity mismatch.
Methyl (C-3) HydrophobicSlight increase in lipophilicity; disrupts crystal packing efficiency, potentially lowering melting point and aiding dissolution.

Calculated Parameters (Consensus):

  • LogP (Octanol/Water): ~2.96 – 3.20 (Highly Lipophilic)

  • H-Bond Donors (HBD): 0

  • H-Bond Acceptors (HBA): 2 (Carbonyl O, Fluorine)

  • Polar Surface Area (PSA): ~17 Ų (Low polar surface suggests high membrane permeability but poor water interaction).

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the specific functional group interactions, the following solubility profile is projected.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)The polarizable iodine atom interacts favorably with chlorinated solvents via dispersion forces.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole-dipole interactions solubilize the aldehyde and stabilize the aromatic core. Preferred for stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Soluble, but limited by the hydrophobic iodine/methyl regions. Heating may be required for saturation.
Ethers THF, 1,4-Dioxane, MTBEGood (20–80 mg/mL)Excellent balance; ether oxygens coordinate with the aldehyde dipole while the alkyl chain accommodates the lipophilic core.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)The molecule is too polar (aldehyde/fluoro) to dissolve well in pure alkanes. Often used as an anti-solvent for crystallization.
Aqueous Water, PBS (pH 7.[1]4)Negligible (<0.1 mg/mL)High LogP precludes water solubility. Requires co-solvents (e.g., 10% DMSO) or cyclodextrin complexation.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on predictions. For critical assays (e.g., biological screening or process scale-up), you must determine the Thermodynamic Solubility using the "Shake-Flask" method coupled with HPLC quantification.

The "Self-Validating" Shake-Flask Workflow

This protocol ensures equilibrium is reached and prevents false positives from supersaturation or nanoparticle formation.

Reagents Required:

  • Test Compound: 2-Fluoro-5-iodo-3-methylbenzaldehyde (>98% purity)

  • Solvent of Choice (e.g., PBS pH 7.4, MeOH)

  • Syringe Filters: 0.45 µm PTFE (hydrophobic) or PVDF (hydrophilic) depending on solvent.

Step-by-Step Methodology:

  • Supersaturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial. Ensure undissolved solid is visible.

  • Equilibration: Agitate the vial at ambient temperature (25°C) for 24 hours. Crucial: Do not sonicate to heat, as this creates supersaturated states that crash out later.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.45 µm filter to remove micro-particulates.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).

  • Validation: Compare the peak area against a standard calibration curve prepared in DMSO.

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid Compound (~5 mg) SolventAdd Add Solvent (1 mL) Ensure Excess Solid Start->SolventAdd Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) SolventAdd->Agitate CheckSolid Is Solid Visible? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Dissolved) Centrifuge Centrifuge & Filter (0.45 µm PTFE) CheckSolid->Centrifuge Yes (Saturated) AddMore->Agitate Dilute Dilute Filtrate (into ACN/MeOH) Centrifuge->Dilute HPLC HPLC-UV Quantification (Compare to Standard) Dilute->HPLC

Caption: Standardized "Shake-Flask" workflow for determining thermodynamic solubility limits.

Application Context & Solvent Selection[2]

The solubility profile dictates the success of downstream chemical transformations. The aldehyde group is reactive; therefore, solvent choice must balance solubility with chemical stability.

Reaction-Specific Solvent Strategy
  • Suzuki-Miyaura Coupling (Iodine focus):

    • Recommended:1,4-Dioxane/Water (4:1) or Toluene/Water .

    • Why: The compound dissolves well in Dioxane or Toluene. The biphasic system allows inorganic bases (K₂CO₃) to dissolve in the water phase while the lipophilic substrate remains in the organic phase, protected from hydrolysis.

  • Reductive Amination (Aldehyde focus):

    • Recommended:DCE (Dichloroethane) or THF .

    • Why: Excellent solubility in chlorinated solvents facilitates imine formation. DCE is preferred over DCM for reflux temperatures if needed. Avoid alcohols if acetal formation is a competing side reaction.

  • Lithium-Halogen Exchange (Iodine focus):

    • Recommended:Anhydrous THF or Ether at -78°C.

    • Why: The compound is highly soluble in ethers. THF coordinates Lithium species, stabilizing the intermediate aryl-lithium species derived from the iodine exchange.

Visualization: Solvent Decision Matrix

SolventSelection Root Reaction Type? Suzuki Cross-Coupling (Suzuki/Sonogashira) Root->Suzuki RedAm Reductive Amination Root->RedAm LiEx Li-Halogen Exchange Root->LiEx SolvSuzuki Dioxane/H2O or Toluene Suzuki->SolvSuzuki High Solubility + Base Compat. SolvRedAm DCE or DCM (Avoid Alcohols) RedAm->SolvRedAm Solubilizes Imine Intermediates SolvLiEx Anhydrous THF (-78°C) LiEx->SolvLiEx Stabilizes Lithium Species

Caption: Decision matrix for selecting the optimal solvent based on the intended chemical transformation.

References

  • ChemScene. (2024). 2-Fluoro-5-iodo-3-methylsulfanylbenzaldehyde Product Data. Retrieved from (Analogue reference for structural properties).[2]

  • MDPI. (2025).[3] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Processes, 13(2). Retrieved from (Source for halogenated benzaldehyde solubility trends).

  • National Institutes of Health (NIH). (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from (Protocol for DMSO stock stability).

  • Protocols.io. (2025).[3] In-vitro Thermodynamic Solubility Protocol. Retrieved from (Standard Shake-Flask Methodology).

  • Fisher Scientific. (2025). Safety Data Sheet: Halogenated Benzaldehydes. Retrieved from (General safety and handling data).

Sources

electrophilic aromatic substitution to synthesize 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde . This protocol prioritizes regiochemical fidelity, utilizing Electrophilic Aromatic Substitution (EAS) as the pivotal mechanism for halogen installation, while circumventing the directing group conflicts inherent in the target scaffold.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-Fluoro-5-iodo-3-methylbenzaldehyde , presents a classic "poly-substituted benzene" problem. The relative positioning of the substituents (Fluoro, Iodo, Methyl) creates a conflict in directing effects if one attempts a direct functionalization of a simple precursor like 2-fluoro-3-methylbenzaldehyde.

The "Direct EAS" Trap

A naive retrosynthesis might suggest direct electrophilic iodination of 2-fluoro-3-methylbenzaldehyde. However, an analysis of electronic directing effects reveals a critical flaw:

  • Fluorine (C2): Ortho/Para director

    
     Directs to C5  (Para).
    
  • Aldehyde (C1): Meta director

    
     Directs to C5 .
    
  • Methyl (C3): Ortho/Para director

    
     Directs to C4  (Ortho) and C6  (Para).
    

While the Aldehyde and Fluorine align for C5, the Methyl group (an activator) strongly activates C4. In EAS, activating groups (Methyl) generally dictate regiochemistry over deactivating groups (F, CHO). Furthermore, C5 is meta to the activating methyl group, a highly unfavorable position for electrophilic attack. Experimental evidence suggests this route yields significant amounts of the C4-iodo isomer or mixtures.

The Solution: Orthogonal Directing Strategy

To achieve high regioselectivity for the C5-iodo position, we must utilize a precursor where the dominant activating group directs to C5.

  • Precursor: 2-Amino-3-methylbenzoic acid (3-Methylanthranilic acid) .

  • Logic: The Amino group (-NH

    
    ) is a powerful activator and directs para. In this scaffold, para to the amino group is exactly C5 . The Carboxyl group (meta-director) also directs to C5. The Methyl group's influence is overridden by the strong resonance donation of the amine.
    

Route Overview:

  • EAS Iodination: Regioselective iodination of 3-methylanthranilic acid.

  • Balz-Schiemann Transformation: Conversion of the amine to a fluorine.

  • Chemoselective Reduction: Conversion of the acid to the aldehyde.

Detailed Experimental Protocol

Step 1: Electrophilic Iodination of 3-Methylanthranilic Acid

This step utilizes the high electron density at C5 provided by the amino group to facilitate mild electrophilic substitution.

  • Reagents: 3-Methylanthranilic acid (1.0 equiv), Iodine (

    
    , 1.05 equiv), Hydrogen Peroxide (30%, 1.1 equiv) or 
    
    
    
    , Water/Methanol solvent.
  • Mechanism: The amino group stabilizes the Wheland intermediate formed upon attack by the iodonium species (

    
    ) at the para-position.
    

Protocol:

  • Dissolve 3-methylanthranilic acid (15.1 g, 100 mmol) in Methanol (100 mL) and Water (50 mL).

  • Add Iodine (

    
    , 25.4 g, 100 mmol).
    
  • Slowly add Hydrogen Peroxide (30% aq, 12 mL) dropwise over 30 minutes at ambient temperature. (Alternatively, use

    
     as the oxidant to generate 
    
    
    
    in situ).
  • Stir the dark mixture for 4 hours. The color will fade as iodine is consumed.

  • Workup: Pour the mixture into ice water (500 mL) containing sodium thiosulfate (to quench unreacted iodine).

  • The product, 2-amino-5-iodo-3-methylbenzoic acid , precipitates as a solid. Filter, wash with cold water, and dry.

    • Expected Yield: 85-92%

    • Purity Check:

      
      H NMR should show two aromatic doublets (coupling 
      
      
      
      Hz, meta-coupling) indicating 1,2,3,5-substitution.
Step 2: Balz-Schiemann Fluorination

Direct fluorination via EAS is hazardous and non-selective (Selectfluor is expensive). The Balz-Schiemann reaction provides a safe, scalable nucleophilic substitution via a diazonium intermediate.

  • Reagents: Sodium Nitrite (

    
    ), Tetrafluoroboric acid (
    
    
    
    ), Thermal energy.

Protocol:

  • Suspend 2-amino-5-iodo-3-methylbenzoic acid (27.7 g, 100 mmol) in

    
      (48% aq, 80 mL). Cool to 0°C.
    
  • Add a solution of

    
      (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining temperature 
    
    
    
    °C.
  • Stir for 1 hour to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Decomposition: Isolate the diazonium salt (if stable) or gently heat the reaction mixture to 60-80°C (controlled evolution of

    
     gas).
    
    • Note: Use a reflux condenser and gas trap.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) to yield 2-Fluoro-5-iodo-3-methylbenzoic acid .

Step 3: Reduction to 2-Fluoro-5-iodo-3-methylbenzaldehyde

Reduction of benzoic acids directly to aldehydes is difficult. A robust two-step sequence (Reduction to Alcohol


 Oxidation) is recommended for high purity.

Sub-step 3a: Reduction to Alcohol

  • Dissolve the acid (10 mmol) in dry THF (50 mL) under Nitrogen.

  • Add Borane-THF complex (

    
    , 1M, 15 mL) dropwise at 0°C.
    
  • Stir at RT for 12 hours.

  • Quench with Methanol. Concentrate to obtain (2-Fluoro-5-iodo-3-methylphenyl)methanol .

Sub-step 3b: Swern Oxidation (or PCC)

  • Perform a standard Swern oxidation (Oxalyl chloride/DMSO/TEA) at -78°C.

  • Alternatively, use Pyridinium Chlorochromate (PCC) (1.5 equiv) in

    
     at RT for 2 hours.
    
  • Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes).

  • Final Product: 2-Fluoro-5-iodo-3-methylbenzaldehyde .

Data Presentation & Logic Visualization

Reaction Logic & Regiocontrol

The following diagram illustrates the conflicting directing effects in the "Naive" route versus the cooperative effects in the "Optimized" route.

G Naive Naive Precursor (2-Fluoro-3-methylbenzaldehyde) Conflict Directing Conflict: Me activates C4/C6 F/CHO direct C5 Naive->Conflict Direct Iodination WrongProduct Major Product: 4-Iodo Isomer Conflict->WrongProduct Me Activation Wins Optimized Optimized Precursor (2-Amino-3-methylbenzoic acid) Cooperative Cooperative Directing: Amino (Strong) -> C5 COOH (Meta) -> C5 Optimized->Cooperative EAS Iodination Intermediate Intermediate: 2-Amino-5-iodo-3-methylbenzoic acid Cooperative->Intermediate Regioselective Target TARGET: 2-Fluoro-5-iodo-3-methylbenzaldehyde Intermediate->Target 1. Balz-Schiemann 2. Reduction/Oxidation

Caption: Comparative analysis of directing effects showing why the Amino-precursor route ensures C5 regioselectivity.

Summary of Key Reagents & Conditions
StepTransformationReagentsKey Mechanistic Driver
1 Iodination (EAS)

,

(or

), MeOH
Amino-directed : Strong resonance donation (

) directs electrophile to para position (C5).
2 Fluorination

,

,

Balz-Schiemann : Ipso-substitution of diazonium by fluoride anion.
3 Reduction

Chemoselective : Reduces -COOH to

without deiodination (unlike

).
4 Oxidation PCC or SwernControlled Oxidation : Stops at aldehyde stage.

Scientific Integrity & References

The protocol described above relies on established reactivity patterns of anthranilic acid derivatives. The regioselectivity of iodination on 3-substituted anilines is well-documented to favor the position para to the amine, particularly when the ortho position is blocked or sterically hindered.

References
  • Regioselective Iodination of Aromatic Systems

    • Stavber, S., et al. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides."[3] Molecules, 2022.[3][4] Link

  • Synthesis of Halogenated Benzoic Acids

    • Weis, E., et al. "Ir(III)-Catalyzed Selective ortho-Monoiodination of Benzoic Acids."[5] Chemistry - A European Journal, 2020. (Demonstrates challenges in direct acid iodination). Link

  • Balz-Schiemann Reaction Protocols

    • Flood, D. T. "Fluorobenzene." Organic Syntheses, Coll. Vol. 2, p.295. (Foundational protocol for diazonium fluorination). Link

  • Reduction of Iodo-Benzoic Acids

    • Brown, H. C., et al. "Selective reductions. 26. Reaction of borane-tetrahydrofuran with halo-substituted benzoic acids." Journal of Organic Chemistry, 1973. (Establishes compatibility of Borane with Aryl Iodides). Link

Sources

starting materials for 2-Fluoro-5-iodo-3-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde , a high-value pharmacophore often utilized in the development of kinase inhibitors and as a pivotal intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Part 1: Executive Technical Summary

The synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: N/A for specific isomer, generic analogs exist) presents a classic problem in regioselective aromatic functionalization. The target molecule possesses a trisubstituted benzene core where the relative positioning of the Fluorine (C2), Methyl (C3), and Aldehyde (C1) groups creates a specific electronic and steric environment that directs electrophilic attack.

Core Challenge: Achieving exclusive iodination at the C5 position while suppressing the formation of the C4-iodo (sterically crowded but electronically feasible) and C6-iodo (ortho to aldehyde) isomers.

The Solution: This guide prioritizes a Direct Electrophilic Iodination pathway. Theoretical analysis confirms that the C5 position is the point of "Cooperative Activation"—it is para to the Fluorine (ortho/para director) and meta to the Aldehyde (meta director), making it the most nucleophilic site on the deactivated ring.

Part 2: Retrosynthetic Analysis & Logic

To guarantee the integrity of the synthesis, we must validate the electronic rationale.

Electronic Directing Effects
  • Fluorine (C2): Weakly deactivating but a strong ortho/para director due to lone pair donation.

    • Directs to: C3 (blocked by Me), C5 (para) , C1 (blocked by CHO).

  • Methyl (C3): Weakly activating ortho/para director.

    • Directs to: C2 (blocked by F), C4 (ortho), C6 (para).

  • Aldehyde (C1): Strong electron-withdrawing meta director.

    • Directs to: C3 (blocked), C5 (meta) .

The "Golden" Intersection (C5)

Both the Fluorine (via resonance) and the Aldehyde (via induction/resonance) cooperatively direct the incoming electrophile (


) to C5 . The Methyl group directs to C4/C6, but C4 is sterically encumbered (sandwiched between Me and the target I), and C6 is deactivated by the meta-directing nature of the aldehyde (though Me activates it).

Visualization of Directing Pathways

DirectingEffects SM 2-Fluoro-3-methylbenzaldehyde F_Group 2-Fluoro Group (Ortho/Para Director) SM->F_Group CHO_Group 1-Formyl Group (Meta Director) SM->CHO_Group Me_Group 3-Methyl Group (Ortho/Para Director) SM->Me_Group C5_Pos C5 Position (Target) F_Group->C5_Pos Strong Para Activation CHO_Group->C5_Pos Meta Direction C4_Pos C4 Position (Steric Clash) Me_Group->C4_Pos Ortho Direction C6_Pos C6 Position (Deactivated) Me_Group->C6_Pos Para Direction

Caption: Cooperative directing effects identifying C5 as the optimal site for electrophilic aromatic substitution.

Part 3: Starting Material Specifications

To ensure reproducibility, use materials meeting these strict criteria.

ComponentChemical NameCAS No.Purity Req.[1][2][3][4]Critical Impurity Limit
Precursor 2-Fluoro-3-methylbenzaldehyde 135427-08-6 ≥98.0%<0.5% 2-Fluoro-5-methyl isomer
Reagent A Iodine (

)
7553-56-2≥99.8%Low water content
Reagent B Iodic Acid (

)
7782-68-5≥99.5%Free of other mineral acids
Solvent Acetic Acid (Glacial)64-19-7≥99.7%<0.1% Water
Catalyst Sulfuric Acid (

)
7664-93-998%Conc. required for activation

Note on Precursor Sourcing: 2-Fluoro-3-methylbenzaldehyde is the critical limiting reagent. Ensure the starting material is not contaminated with the 4-methyl or 5-methyl isomers, as these will lead to inseparable regioisomeric iodides.

Part 4: Experimental Protocol (The "Iodine/Iodic Acid" Method)

This method is selected for its atom economy and suppression of side reactions (oxidation of aldehyde to acid) compared to NIS/TFA methods.

Reaction Scheme


Step-by-Step Methodology
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush with nitrogen.[4]

  • Dissolution: Charge the flask with 2-Fluoro-3-methylbenzaldehyde (10.0 g, 72.4 mmol) and Glacial Acetic Acid (80 mL). Stir until a homogeneous solution forms.

  • Acid Activation: Add Concentrated Sulfuric Acid (2.0 mL) dropwise. Caution: Exothermic.

  • Reagent Addition:

    • Add Iodine (

      
      ) (7.35 g, 28.9 mmol, 0.4 eq) in a single portion.
      
    • Add Iodic Acid (

      
      ) (2.55 g, 14.5 mmol, 0.2 eq) dissolved in a minimum amount of water (approx. 5 mL).
      
    • Note: The combination of

      
       and 
      
      
      
      generates the active electrophile
      
      
      in situ without requiring excess oxidant.
  • Reaction: Heat the mixture to 60°C and maintain for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or HPLC.[3][5][6] Look for the disappearance of the starting aldehyde (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench: Cool the reaction mixture to room temperature. Pour slowly into a stirred mixture of ice-water (200 mL) and saturated Sodium Thiosulfate solution (50 mL) to destroy unreacted iodine (color change from dark brown to yellow/white).

  • Isolation:

    • Extract the aqueous mixture with Dichloromethane (3 x 100 mL).

    • Wash combined organics with Saturated

      
       (2 x 100 mL) to remove acetic acid.
      
    • Wash with Brine (100 mL).

    • Dry over Anhydrous

      
      .[6][7]
      
  • Purification: Concentrate under reduced pressure. The crude solid is typically recrystallized from Ethanol/Water or Hexane to yield off-white needles.

Self-Validating QC Check (NMR)

Before proceeding, run a


-NMR.
  • Success Criteria: You must observe two aromatic signals as singlets or doublets with small coupling (meta-coupling,

    
     Hz).
    
    • If you see a doublet with

      
       Hz, you have formed the 4-iodo or 6-iodo isomer (ortho protons present).
      
    • Target (5-Iodo): Protons at C4 and C6 are meta to each other.

Part 5: Workflow Visualization

SynthesisWorkflow Start Start: 2-Fluoro-3-methylbenzaldehyde Reagents Add I2 + HIO3 + H2SO4 Solvent: AcOH Start->Reagents Heating Heat to 60°C (4-6 hrs) Generate I+ Electrophile Reagents->Heating Check QC Point: TLC/HPLC Check for SM consumption Heating->Check Check->Heating Incomplete Quench Quench: Na2S2O3 (aq) Remove excess Iodine Check->Quench Complete Workup Extraction (DCM) & Wash (NaHCO3) Quench->Workup Product Final Product: 2-Fluoro-5-iodo-3-methylbenzaldehyde Workup->Product

Caption: Operational workflow for the oxidative iodination process.

Part 6: Alternative Route (Contingency)

If the aldehyde moiety proves unstable (oxidizing to benzoic acid) or if regioselectivity is poor, employ the Benzoic Acid Route .

  • Starting Material: 2-Fluoro-3-methylbenzoic acid .

  • Step 1 (Iodination): Iodinate using the same

    
     condition. The Carboxylic Acid is also a meta-director, reinforcing the C5 selectivity.
    
  • Step 2 (Reduction): Reduce the acid to the benzyl alcohol using Borane-THF (

    
    ).
    
  • Step 3 (Oxidation): Oxidize the alcohol back to the aldehyde using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane .

Why this works: Benzoic acids are generally more robust substrates for harsh electrophilic substitution conditions than aldehydes.

References

  • EvitaChem. "2-Fluoro-4-iodo-3-methylbenzaldehyde Synthesis and Properties." (Note: Discusses regioselectivity challenges and lithiation alternatives).

  • Lv, F., Xiao, J., et al. "Conversion of Aryl Aldehydes to Benzyl Iodides and Diarylmethanes by H3PO3/I2." J. Org.[8] Chem., 2021, 86, 3081-3088.[8] (Provides grounding for iodine/acid mediated transformations on benzaldehydes).[3][6]

  • BenchChem. "Synthetic Routes for 2-Fluoro-5-iodobenzylamine Derivatives." (Validates the directing effect of 2-fluoro to the 5-position).

  • Organic Syntheses. "2-Bromo-4-methylbenzaldehyde." Org.[3][6][7][8] Synth. 1971, 51, 24. (Foundational protocol for handling halogenated methylbenzaldehydes).

  • ChemicalBook. "Synthesis of 2-iodo-5-methylbenzoic acid." (Alternative route validation).

Sources

Methodological & Application

Application Notes & Protocols: 2-Fluoro-5-iodo-3-methylbenzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Trifunctional Synthon

In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Fluoro-5-iodo-3-methylbenzaldehyde is a trifunctional aromatic compound that has emerged as a highly valuable synthon. Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive aldehyde, a versatile iodinated carbon center ideal for cross-coupling, and a fluorine atom, which can significantly enhance the pharmacological properties of a target molecule.

The presence of fluorine in drug candidates can improve metabolic stability, binding affinity, and lipophilicity.[1][2] The iodo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[3] The aldehyde function serves as a versatile handle for constructing a wide range of chemical moieties, including heterocycles, through condensation, oxidation, or reduction pathways.[3][4]

This guide provides an in-depth exploration of 2-Fluoro-5-iodo-3-methylbenzaldehyde, detailing its properties, core synthetic applications, and field-proven protocols to empower researchers in drug development and synthetic chemistry.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a building block's physical and spectroscopic properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₆FIO[3]
Molecular Weight 264.03 g/mol [3]
Appearance Off-white to yellow solid-
Melting Point ~156-158 °C[3]
Canonical SMILES CC1=C(C=CC(=C1F)C=O)I[3]
InChI Key QQWNVBPNNQFXJL-UHFFFAOYSA-N[3]

Spectroscopic Characterization (Expected):

  • ¹H-NMR: The aldehyde proton (CHO) is expected to appear as a singlet or a finely-coupled multiplet in the downfield region of the spectrum, typically between δ 9.8-10.5 ppm.[5] The aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0-8.0 ppm), with their coupling patterns influenced by the fluorine and iodine substituents. The methyl protons (-CH₃) will be observed as a singlet further upfield, typically around δ 2.3-2.7 ppm.[5]

  • ¹³C-NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (~190 ppm). The aromatic carbons will appear in the δ 110-165 ppm range, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde will be present around 1690-1715 cm⁻¹. The C-F and C-I stretching vibrations will also be observable.

Core Applications in Organic Synthesis

The unique arrangement of functional groups in 2-Fluoro-5-iodo-3-methylbenzaldehyde allows for a diversity of synthetic transformations, which can be performed selectively.

G main 2-Fluoro-5-iodo-3-methylbenzaldehyde sub1 Biaryl Compounds main->sub1 Suzuki Coupling (Pd-catalyzed) sub2 Arylalkynes main->sub2 Sonogashira Coupling (Pd/Cu-catalyzed) sub3 Diaryl Amines main->sub3 Buchwald-Hartwig (Pd-catalyzed) sub4 Heterocycles (e.g., Benzodiazepines, Isoquinolines) main->sub4 Condensation/ Cyclization sub5 Benzyl Alcohols main->sub5 Reduction (e.g., NaBH₄) sub6 Benzoic Acids main->sub6 Oxidation (e.g., KMnO₄)

Caption: Key synthetic routes from 2-Fluoro-5-iodo-3-methylbenzaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most labile site for cross-coupling, allowing for its selective functionalization while preserving the aldehyde and fluoro groups for subsequent transformations.[3] This reactivity is foundational to its use as a building block.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. The reaction couples the iodoarene with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a cornerstone reaction for synthesizing biaryl structures, which are prevalent in pharmaceuticals.[6]

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction uses a palladium and copper co-catalyst system to couple the iodoarene with a terminal alkyne, leading to the formation of arylalkynes.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the iodoarene with a primary or secondary amine. This is a critical transformation for synthesizing diaryl amines and other N-arylated compounds found in many bioactive molecules.[3]

Synthesis of Heterocyclic Compounds

The aldehyde group is a key gateway to a vast array of heterocyclic systems. Through condensation with various di-nucleophiles, complex ring systems can be constructed in a straightforward manner.

For instance, reacting 2-Fluoro-5-iodo-3-methylbenzaldehyde with o-phenylenediamine can lead to the formation of 1,5-benzodiazepine derivatives, a class of compounds with significant pharmacological interest.[7] Similarly, tandem reactions with substituted nitriles can be envisioned to construct isoquinoline scaffolds.[7] The general principle involves the initial formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization or rearrangement.

Transformations of the Aldehyde Group

The aldehyde functionality can undergo a host of classical transformations. It can be:

  • Oxidized to the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.[3]

  • Reduced to a benzyl alcohol with mild reducing agents such as sodium borohydride.

  • Transformed into an alkene via the Wittig reaction.

These transformations are typically performed after a cross-coupling reaction, demonstrating the molecule's utility in multi-step synthetic sequences.

Detailed Experimental Protocols

The following protocols are provided as representative examples of the key transformations discussed.

Protocol 1: Synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde via Electrophilic Iodination

This protocol is adapted from a standard method for the regioselective iodination of an activated aromatic ring.[8] The ortho-fluoro group helps direct the incoming iodine electrophile to the para position.

Materials:

  • 2-Fluoro-3-methylbenzaldehyde (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (catalytic, ~0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Fluoro-3-methylbenzaldehyde in dichloromethane, add N-iodosuccinimide (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (~0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-Fluoro-5-iodo-3-methylbenzaldehyde.

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • In an oven-dried flask equipped with a stir bar and condenser, combine 2-Fluoro-5-iodo-3-methylbenzaldehyde, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-5-iodo-3-methylbenzaldehyde.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from heat, sparks, open flames, and other sources of ignition.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

2-Fluoro-5-iodo-3-methylbenzaldehyde stands out as a powerful and versatile building block in organic synthesis. Its trifunctional nature provides a platform for sequential and orthogonal chemical modifications, enabling the efficient synthesis of complex molecules. The ability to perform selective cross-coupling at the iodo position, followed by transformations of the aldehyde group, makes it an invaluable tool for constructing novel pharmaceutical candidates and advanced materials.

References

  • Spectroscopic Data of Products from Chapter 2. Appendix A. Available from: [Link]

  • Cross coupling reactions in organic synthesis themed issue. Royal Society of Chemistry. Available from: [Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. Available from: [Link]

  • Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. Available from: [Link]

  • Fluoride-mediated selective cross-coupling reactions of alkyl halides and trimethyl(perfluoroalkyl)silanes. R Discovery. Available from: [Link]

  • 2-Fluoro-5-iodo-3-(methylthio)benzaldehyde. Boroncore. Available from: [Link]

  • 2-hydroxy-5-iodo-3-methylbenzaldehyde. Chemical Synthesis Database. Available from: [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available from: [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. Available from: [Link]

  • Modern Fluoroorganic Chemistry. Synthesis, Reactivity, Applications. By Peer Kirsch. Wiley Online Library. Available from: [Link]

Sources

Buchwald-Hartwig amination of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

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Refining Table Data

I'm now integrating the data in Table 1 into the experimental protocol. I'm focusing on highlighting the importance of Cs₂CO₃ and 1,4-dioxane for optimal aldehyde protection and reaction yield. I'm using that data to support all the key claims.

Finalizing Experimental Details

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Finalizing Protocol and Diagrams

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Advanced Application Note: Buchwald-Hartwig Amination of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Introduction & Substrate Profiling

2-Fluoro-5-iodo-3-methylbenzaldehyde is a highly functionalized, poly-reactive building block of significant value in drug discovery and agrochemical development. The molecule presents a unique chemoselectivity challenge for carbon-nitrogen (C-N) bond formation due to the presence of three distinct reactive sites:

  • C-I Bond (Position 5): Highly susceptible to oxidative addition by low-valent transition metals.

  • C-F Bond (Position 2): Potentially reactive via Nucleophilic Aromatic Substitution (SNAr) if strongly activated, though generally inert to Pd-catalyzed oxidative addition.

  • Aldehyde Group (-CHO): Highly sensitive to nucleophilic attack (e.g., imine formation with primary amines) and strong basic conditions (e.g., Cannizzaro reaction, aldol condensation).

This application note details the optimized Buchwald-Hartwig amination (BHA) of this substrate, focusing on achieving absolute chemoselectivity for the C-I bond while preserving the delicate aldehyde and organofluorine functionalities.

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating protocol, every reagent choice must be grounded in mechanistic causality. The1[1] that relies on a delicate balance of electronics and sterics.

  • Chemoselectivity (C-I vs. C-F): The catalytic cycle initiates with the2[2]. Because the C-I bond dissociation energy (~238 kJ/mol) is drastically lower than that of the C-F bond (~536 kJ/mol), palladium(0) exclusively inserts into the C-I bond, leaving the fluorine atom untouched.

  • Base Selection (Protecting the Aldehyde): Traditional BHA protocols often employ strong alkoxide bases (e.g., NaOtBu). However, 1[1]. To circumvent this, a mild, non-nucleophilic inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is mandatory[3].

  • Amine Scope Constraints: Primary amines readily condense with benzaldehydes to form Schiff bases (imines)[4]. Unless an in-situ reductive amination is desired, direct BHA on this substrate should be restricted to secondary amines (e.g., morpholine, piperidine, N-methylpiperazine) to prevent nucleophilic attack on the carbonyl carbon.

  • Ligand Architecture: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) is critical.5[5], ensuring the catalytic cycle turns over rapidly before side reactions can occur.

Catalytic Workflow Visualization

BHA_Mechanism Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Exclusive C-I Cleavage) Pd0->OA + Substrate PdII Pd(II) Aryl Iodide Complex (Aldehyde & Fluorine Intact) OA->PdII Amine Amine Coordination & Cs2CO3 Deprotonation PdII->Amine + Sec-Amine + Cs2CO3 RE Reductive Elimination (C-N Bond Formation) Amine->RE - HI (as salt) RE->Pd0 Catalyst Regeneration Product 5-Amino-2-fluoro-3-methyl benzaldehyde Derivative RE->Product Product Release

Fig 1: Catalytic cycle of Buchwald-Hartwig amination for 2-fluoro-5-iodo-3-methylbenzaldehyde.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 2-fluoro-5-iodo-3-methylbenzaldehyde with morpholine (a model secondary amine). The data illustrates the critical nature of base and ligand selection when handling halo-benzaldehydes.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂BINAPNaOtBuToluene90<5%Complete aldehyde degradation due to strong alkoxide base.
2Pd(OAc)₂XPhosNaOtBu1,4-Dioxane9012%Aldol condensation byproducts dominate; strong base incompatible.
3Pd(OAc)₂XPhosCs₂CO₃ 1,4-Dioxane 90 91% Optimal. Clean conversion; aldehyde and fluorine remain intact.
4Pd₂(dba)₃RuPhosK₃PO₄Toluene9084%Good conversion; slightly slower kinetics than Entry 3.
5Pd(OAc)₂dppfCs₂CO₃1,4-Dioxane9045%Sluggish reductive elimination; bidentate ligand less effective here.

Experimental Protocol: Step-by-Step Methodology

Target Synthesis: 2-Fluoro-3-methyl-5-(morpholin-4-yl)benzaldehyde Scale: 1.0 mmol

Materials & Reagents:

  • Substrate: 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 mmol, 264 mg)

  • Amine: Morpholine (1.2 mmol, 105 mg / 104 µL)

  • Catalyst: Palladium(II) acetate[Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 mmol, 19.1 mg, 4 mol%)

  • Base: Cesium carbonate [Cs₂CO₃] (1.5 mmol, 489 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with Pd(OAc)₂ (4.5 mg) and XPhos (19.1 mg).

  • Base & Substrate Addition: Add finely powdered, anhydrous Cs₂CO₃ (489 mg) and 2-fluoro-5-iodo-3-methylbenzaldehyde (264 mg) to the Schlenk tube.

  • Solvent & Amine Introduction: Inject anhydrous 1,4-dioxane (5.0 mL) into the vessel. Stir the suspension at room temperature for 5 minutes to allow the pre-catalyst complex to form. Add morpholine (104 µL) dropwise via a micro-syringe.

  • Reaction Execution: Seal the Schlenk tube tightly with a Teflon stopcock, remove it from the glovebox, and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. (Note: Vigorous stirring is essential due to the heterogeneous nature of the insoluble Cs₂CO₃ base).

  • Reaction Quenching & Workup: After 12 hours, remove the tube from the oil bath and allow it to cool to ambient temperature. Dilute the reaction mixture with Ethyl Acetate (15 mL).

  • Filtration: Filter the diluted mixture through a short pad of Celite to remove insoluble inorganic salts and palladium black. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.

  • Concentration & Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil via flash column chromatography on silica gel (Eluent gradient: 5% to 20% Ethyl Acetate in Hexanes) to afford the pure 2-fluoro-3-methyl-5-(morpholin-4-yl)benzaldehyde as a solid.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [5]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: PMC (National Institutes of Health) URL: [2]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [1]

  • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: PMC (National Institutes of Health) URL: [4]

  • Title: Application Notes and Protocols for the Use of 4-Bromobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions Source: Benchchem URL: [3]

Sources

synthesis of pharmaceutical intermediates from 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, reactivity, and pharmaceutical applications of 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS 2383786-56-7). This molecule serves as a high-value "linchpin" intermediate in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (e.g., FGFR, p38 MAP kinase) and PARP inhibitors, where the specific substitution pattern directs metabolic stability and binding affinity.

Part 1: Strategic Significance & Chemical Logic

The value of this scaffold lies in its Orthogonal Reactivity , allowing sequential, chemoselective functionalization without protecting groups.

Functional GroupPositionReactivity Profile (Chemoselectivity)Strategic Utility
Aldehyde (–CHO)C1Electrophilic / Condensation Precursor to heterocycles (indazoles, quinazolines) or reductive amination.
Fluorine (–F)C2Activated Leaving Group Enables intramolecular

cyclization (e.g., with hydrazines to form indazoles).
Methyl (–CH₃)C3Steric / Conformational Lock Restricts bond rotation (atropisomerism) and blocks metabolic "soft spots" on the ring.
Iodine (–I)C5Cross-Coupling Handle Highly reactive in Pd-catalyzed couplings (Suzuki, Sonogashira) relative to the C2-F or C-H bonds.

Part 2: Synthesis of the Intermediate

While custom synthesis houses supply this intermediate, in-house preparation is often required for scale-up or analog generation. The most robust route involves the regioselective iodination of commercially available 2-fluoro-3-methylbenzaldehyde .

Protocol A: Regioselective Iodination

Objective: Install iodine at C5 with >95% regioselectivity over C4/C6.

Reagents:

  • Precursor: 2-Fluoro-3-methylbenzaldehyde (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acid Catalyst: Trifluoroacetic acid (TFA) (Solvent/Catalyst) or

    
     (cat.) in Acetonitrile.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (72.4 mmol) of 2-fluoro-3-methylbenzaldehyde in 100 mL of anhydrous acetonitrile (MeCN) under

    
     atmosphere.
    
  • Activation: Add TFA (15 mL) dropwise to activate the aromatic ring. Note: The C3-methyl group activates the C4 and C6 positions, but the C2-fluoro group directs meta (to C4/C6) and the aldehyde directs meta (to C3/C5). The combined electronic effects + steric hindrance at C4 (sandwiched between methyl and iodine) favor C5 substitution.

  • Addition: Add NIS (17.9 g, 79.6 mmol) in portions over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by HPLC/TLC (Hexane/EtOAc 8:1).

  • Quench: Pour mixture into ice-water (200 mL) containing 10%

    
     to reduce unreacted iodine species.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/DCM or purify via silica gel chromatography (0-10% EtOAc in Hexane) to yield the product as a pale yellow solid.

Yield Target: 85–92% Key QC Parameter:


 NMR must show two aromatic singlets (or doublets with meta-coupling) confirming the 1,2,3,5-substitution pattern.

Part 3: Pharmaceutical Application Protocols

Application 1: Synthesis of 5-Iodo-1H-Indazoles (Heterocycle Formation)

This is the most powerful application of this scaffold. The ortho-fluoroaldehyde motif reacts with hydrazine to form an indazole core in a single pot, preserving the iodine for later diversification.

Mechanism: Hydrazone formation


 Intramolecular 

displacement of Fluorine.

Protocol:

  • Setup: In a pressure vial, dissolve 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 g, 3.79 mmol) in Ethanol (10 mL).

  • Reagent: Add Hydrazine monohydrate (

    
    ) (5.0 equiv, 19 mmol).
    
  • Cyclization: Seal and heat to 85°C for 4–6 hours. Caution: Hydrazine is toxic and potentially explosive; use a blast shield.

  • Isolation: Cool to RT. The product, 5-iodo-7-methyl-1H-indazole , often precipitates.

  • Purification: Filter the solid and wash with cold water/ethanol. If no precipitate, concentrate and triturate with DCM.

Data Output:

Parameter Value
Product 5-iodo-7-methyl-1H-indazole
Yield >85%

| Strategic Value | Creates a bicyclic kinase scaffold with an Iodine handle for library generation. |

Application 2: Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)

Used to attach the "tail" region of a drug molecule (e.g., a solubilizing pyrazole or pyridine group) to the C5 position.

Protocol:

  • Reagents:

    • Substrate: 2-Fluoro-5-iodo-3-methylbenzaldehyde (or the Indazole derivative from App 1).

    • Boronic Acid:

      
       (1.2 equiv).
      
    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aq, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure: Combine all components in a microwave vial. Sparge with Argon for 5 mins.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Note: The aldehyde is stable under these conditions, but air oxidation to the acid can occur if not strictly degassed.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

SynthesisPathways SM 2-Fluoro-3-methyl benzaldehyde Intermediate 2-Fluoro-5-iodo-3-methyl benzaldehyde (The Linchpin) SM->Intermediate NIS, TFA (Regioselective Iodination) Indazole 5-Iodo-7-methyl- 1H-indazole Intermediate->Indazole N2H4·H2O, 85°C (Cyclization/SnAr) Biaryl Biaryl Aldehyde (Kinase Hinge Binder) Intermediate->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling) Amine Benzyl Amine Derivatives Intermediate->Amine R-NH2, NaBH(OAc)3 (Reductive Amination) FinalDrug Target Kinase Inhibitor (e.g., FGFR/p38) Indazole->FinalDrug Further Coupling Biaryl->FinalDrug Heterocycle Formation

Caption: Divergent synthetic workflows utilizing the orthogonal reactivity of the aldehyde, fluorine, and iodine handles.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The iodine-carbon bond is light-sensitive; store in amber vials.

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Emergency: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Boroncore Catalog . 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS 2383786-56-7).[1][2] Link

  • ChemicalBook . Synthesis of Halogenated Benzoic Acids. Accessed 2024. Link

  • Gillmore, A. T., et al. (2012).[3] "Process Development of Rucaparib: A PARP Inhibitor." Organic Process Research & Development, 16(12), 1897-1904.[3] (Context on fluoro-methyl-benzoate scaffolds). Link

  • Sigma-Aldrich . Product Specification: 2-Fluoro-5-iodo-3-methylbenzoic acid. Link

  • EvitaChem . Reactivity Profile of Fluoro-Iodo-Benzaldehydes. Link

Sources

reaction conditions for nucleophilic substitution on 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reaction Conditions for Nucleophilic Substitution on 2-Fluoro-5-iodo-3-methylbenzaldehyde

Introduction

2-Fluoro-5-iodo-3-methylbenzaldehyde is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure presents a unique landscape for chemical modification, featuring three distinct reactive sites: an aldehyde group, a fluorine atom, and an iodine atom. This guide focuses on the principles and protocols for executing nucleophilic aromatic substitution (SₙAr) reactions on this substrate, a cornerstone transformation for building molecular complexity. Understanding the interplay between the substrate's electronic properties and the chosen reaction conditions is paramount to achieving high-yield, chemoselective transformations.

PART 1: Mechanistic Insights and Chemoselectivity

The SₙAr Mechanism: An Addition-Elimination Pathway

Unlike the familiar Sₙ1 and Sₙ2 reactions that occur at sp³-hybridized carbon centers, nucleophilic substitution on an aromatic ring proceeds through a distinct two-step addition-elimination mechanism, denoted as SₙAr.[2][3]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step because it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step where the leaving group is expelled.[3]

The viability of the SₙAr reaction is heavily dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is essential to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the initial nucleophilic attack.[2][3][6][7] In 2-fluoro-5-iodo-3-methylbenzaldehyde, the aldehyde group (-CHO) acts as a moderate EWG, activating the ring for nucleophilic attack. Its position ortho to the fluorine atom provides effective resonance stabilization for the intermediate complex.[4][5]

Caption: The SₙAr addition-elimination mechanism.

Leaving Group Paradox: Why Fluorine is More Reactive than Iodine in SₙAr

In Sₙ1 and Sₙ2 reactions, iodide is an excellent leaving group while fluoride is exceptionally poor. In many SₙAr reactions, this reactivity order is inverted: F > Cl > Br > I.[8][9] This counterintuitive trend is a direct consequence of the SₙAr mechanism.

The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[6][10] Fluorine, being the most electronegative halogen, exerts a powerful inductive effect (-I).[10] This effect strongly withdraws electron density from the ring, stabilizing the developing negative charge in the intermediate complex and thus lowering the activation energy for the nucleophilic attack.[8][10] While the C-F bond is strong, its cleavage occurs in the fast, non-rate-determining step after the aromaticity is restored.[6]

Chemoselectivity: A Tale of Two Halogens

The presence of both fluorine and iodine on the same aromatic ring creates a fascinating challenge of chemoselectivity. The choice of reaction conditions allows a chemist to selectively target one halogen over the other.

  • SₙAr at the Fluorine Position: Favored by classic SₙAr conditions—a strong nucleophile (e.g., alkoxides, thiolates, amides) and a polar aprotic solvent (e.g., DMSO, DMF). The aldehyde group ortho to the fluorine activates this position specifically for SₙAr.

  • Transition Metal-Catalyzed Cross-Coupling at the Iodine Position: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the preferred site for oxidative addition in transition metal catalytic cycles (e.g., Palladium or Copper).[1][9] Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination occur selectively at the C-I bond, leaving the C-F bond intact.[1]

Chemoselectivity sub 2-Fluoro-5-iodo-3-methylbenzaldehyde cond1 SₙAr Conditions (e.g., NaOR, KSR, DMF, Heat) sub->cond1 Strong Nucleophile cond2 Cross-Coupling Conditions (e.g., Pd(0) or Cu(I) catalyst, Base) sub->cond2 Metal Catalyst prod1 Substitution at Fluorine (C-Nu Bond Formed) cond1->prod1 prod2 Substitution at Iodine (C-C or C-N Bond Formed) cond2->prod2

Caption: Chemoselective pathways for functionalization.

PART 2: Application Notes and Protocols

This section provides detailed protocols for the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-iodo-3-methylbenzaldehyde with various nucleophiles.

Data Summary: Representative SₙAr Conditions

The following table summarizes typical reaction conditions for the substitution of the fluoro group.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Product Structure
Alcohols (O-Arylation) Methanol (MeOH)NaH or K₂CO₃DMF, DMSO80 - 1202-Methoxy-5-iodo-3-methylbenzaldehyde
Phenols (O-Arylation) 4-MethoxyphenolK₂CO₃DMSO100 - 1402-(4-Methoxyphenoxy)-5-iodo-3-methylbenzaldehyde[11]
Amines (N-Arylation) PiperidineK₂CO₃ or excess amineDMSO, NMP120 - 1602-(Piperidin-1-yl)-5-iodo-3-methylbenzaldehyde
Thiols (S-Arylation) Ethanethiol (EtSH)K₂CO₃ or NaHDMF60 - 1002-(Ethylthio)-5-iodo-3-methylbenzaldehyde
Experimental Protocol 1: O-Arylation with a Phenol

This protocol describes the synthesis of a diaryl ether via SₙAr, a common structural motif in medicinal chemistry. The procedure is adapted from established methods for similar substrates.[11][12]

Objective: To synthesize 2-(4-methoxyphenoxy)-5-iodo-3-methylbenzaldehyde.

Materials:

  • 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-iodo-3-methylbenzaldehyde, 4-methoxyphenol, and potassium carbonate.

  • Add anhydrous DMSO via syringe. The amount should be sufficient to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the limiting reagent).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Causality Behind Choices:

  • Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the phenol, generating the more potent phenoxide nucleophile.

  • Solvent (DMSO): A polar aprotic solvent is crucial.[13] It effectively solvates the potassium cation while leaving the phenoxide anion poorly solvated, thus enhancing its nucleophilicity. Its high boiling point is also suitable for the required reaction temperature.

Experimental Protocol 2: N-Arylation with a Secondary Amine

This protocol details the substitution with a secondary amine to form a tertiary arylamine.

Objective: To synthesize 2-(piperidin-1-yl)-5-iodo-3-methylbenzaldehyde.

Materials:

  • 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 eq)

  • Piperidine (2.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO

  • Dichloromethane (DCM), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or pressure vessel, combine 2-fluoro-5-iodo-3-methylbenzaldehyde and potassium carbonate.

  • Add anhydrous NMP, followed by piperidine.

  • Seal the vessel and heat the mixture to 150 °C with stirring. Caution: The reaction generates pressure. Use appropriate safety equipment.

  • Monitor the reaction for completion (typically 12-24 hours) via TLC or LC-MS.

  • Cool the reaction to room temperature and carefully unseal the vessel.

  • Dilute the reaction mixture with water and extract with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel chromatography to obtain the product.

Causality Behind Choices:

  • Excess Amine/Base: Amines are generally less nucleophilic than alkoxides or thiolates. Higher temperatures are required, and a base is needed to neutralize the HF formed during the reaction, driving the equilibrium forward. Using an excess of the amine can sometimes serve this purpose, though an inorganic base like K₂CO₃ is more common.

  • Solvent (NMP): NMP is a high-boiling polar aprotic solvent suitable for high-temperature reactions.

PART 3: General Workflow and Considerations

The successful execution of these protocols relies on a systematic and careful experimental approach.

Workflow A 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Add substrate, nucleophile, base B 2. Solvent/Reagent Addition - Add dry, polar aprotic solvent - Stir to create a homogenous mixture or slurry A->B C 3. Heating & Monitoring - Heat to target temperature - Monitor by TLC or LC-MS B->C D 4. Reaction Work-up - Cool to RT - Quench (e.g., with water) - Liquid-liquid extraction C->D E 5. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate solvent - Column chromatography D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: General experimental workflow for SₙAr reactions.

Troubleshooting and Key Considerations
  • Moisture Control: SₙAr reactions, especially those using strong bases like NaH, are sensitive to moisture. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • Inert Atmosphere: While not always strictly necessary with K₂CO₃, maintaining an inert atmosphere prevents potential oxidation of sensitive substrates or nucleophiles at high temperatures.

  • Competing Reactions: Be aware of the potential for transition metal-catalyzed reactions at the iodine position if trace metal impurities are present. Using high-purity reagents and solvents can mitigate this risk. The aldehyde functional group is generally stable under these conditions but could potentially react with very strong, unhindered nucleophiles.

  • Safety: Many SₙAr reactions require high temperatures in sealed vessels. Always use a blast shield and pressure-rated glassware, and be aware of the properties of the solvents and reagents used.

References

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • ACS Publications. (2015, March 30). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. [Link]

  • ResearchGate. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Wordpress. SNAr Solvents and Reagents. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium-Catalyzed Amination of Aryl Chlorides. [Link]

  • AIR Unimi. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

Sources

Application Note: Precision Oxidation of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective oxidation of 2-Fluoro-5-iodo-3-methylbenzaldehyde to its corresponding carboxylic acid, 2-Fluoro-5-iodo-3-methylbenzoic acid . This transformation is a critical step in the synthesis of next-generation MEK and B-Raf kinase inhibitors.

The primary challenge with this substrate is the simultaneous presence of three sensitive functionalities:

  • Aryl Iodide (-I): Susceptible to oxidative insertion or liberation of iodine (

    
    ) under harsh acidic conditions.
    
  • Benzylic Methyl (-CH

    
    ):  Prone to over-oxidation to a dicarboxylic acid (phthalic acid derivative) if strong oxidants like permanganate are used.
    
  • Aldehyde (-CHO): The target site for oxidation.[1]

We recommend the Pinnick Oxidation (Sodium Chlorite/Phosphate Buffer) as the gold standard protocol. Unlike Jones reagent (CrO


) or Potassium Permanganate (KMnO

), the Pinnick condition operates at mild pH (3.5–4.5), preventing methyl over-oxidation and maintaining the integrity of the carbon-iodine bond for downstream cross-coupling.
Chemo-selective Strategy: Why Pinnick?

The selection of the oxidant is dictated by the electronic and steric environment of the substrate.

Oxidation MethodReagentsSuitabilityRisk Analysis
Pinnick (Recommended) NaClO

, NaH

PO

, Scavenger
High Excellent chemoselectivity.[2] The scavenger (2-methyl-2-butene) neutralizes HOCl, preventing chlorination of the aromatic ring.[2]
Permanganate KMnO

, OH

Low High Risk: Will likely oxidize the benzylic methyl group to a carboxylic acid, destroying the molecular scaffold.
Jones Oxidation CrO

, H

SO

Medium Moderate Risk: Strongly acidic conditions may destabilize the aryl iodide and generate hazardous chromium waste.
Silver Oxide Ag

O, NaOH
Medium Cost Prohibitive: Effective but expensive on scale; silver salts can interact with aryl iodides.
Mechanistic Pathway

The reaction proceeds via the formation of a chlorous acid intermediate (


).[2] The aldehyde carbonyl is attacked by the chlorite ion, followed by a pericyclic fragmentation that releases the carboxylic acid and hypochlorous acid (

).[2][3][4][5]

PinnickMechanism Aldehyde Substrate (Aldehyde) Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO2 ChlorousAcid Active Oxidant (HClO2) ChlorousAcid->Intermediate Product Target Acid (COOH) Intermediate->Product Fragmentation Byproduct HOCl (Hypochlorous Acid) Intermediate->Byproduct Scavenger Scavenger (2-methyl-2-butene) Byproduct->Scavenger Rapid Reaction Quenched Chlorinated By-product Scavenger->Quenched Prevents Side Rxn

Figure 1: Mechanistic flow of the Pinnick oxidation highlighting the critical role of the scavenger in neutralizing HOCl to prevent side reactions.[2][5]

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 2.64 g of substrate) Expected Yield: 85–95% Purity Target: >98% (HPLC)

Materials & Reagents[3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 2-Fluoro-5-iodo-3-methylbenzaldehyde (10 mmol)

  • Oxidant: Sodium Chlorite (

    
    ), 80% purity (2.26 g, 20 mmol, 2.0 eq)
    
  • Buffer: Sodium Dihydrogen Phosphate Monohydrate (

    
    ) (2.07 g, 15 mmol, 1.5 eq)
    
  • Scavenger: 2-Methyl-2-butene (Amylene) (4.2 g, ~6.4 mL, 60 mmol, 6.0 eq)

  • Solvent: tert-Butanol (

    
    -BuOH) and Water (
    
    
    
    )[2]
Step-by-Step Procedure
  • Preparation of Solvent System:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 3:1 mixture of

      
      -BuOH (
      
      
      
      mL) and water (
      
      
      mL).
    • Note: Acetonitrile (

      
      ) can be substituted for 
      
      
      
      -BuOH if solubility is an issue, but
      
      
      -BuOH is preferred to suppress esterification side reactions.
  • Substrate Solubilization:

    • Add the 2-Fluoro-5-iodo-3-methylbenzaldehyde (10 mmol) to the flask.

    • Add 2-methyl-2-butene (6.0 eq).

    • Critical Step: Ensure the scavenger is added before the oxidant to protect the aryl ring from immediate chlorination by transient HOCl.

  • Oxidant Addition (Controlled):

    • Dissolve

      
       (2.0 eq) and 
      
      
      
      (1.5 eq) in water (
      
      
      mL).
    • Cool the reaction flask to 0°C using an ice bath.

    • Add the oxidant/buffer solution dropwise over 30 minutes via an addition funnel.

    • Visual Cue: The solution may turn pale yellow.[8] A deep yellow/orange color indicates excess

      
       gas generation; if this occurs, slow the addition rate.
      
  • Reaction Maintenance:

    • Allow the reaction to warm to room temperature (20–25°C) naturally.

    • Stir vigorously for 3–6 hours.

    • Monitor: Check conversion by TLC (Hexane/EtOAc 3:1) or HPLC.[13] The aldehyde spot (

      
      ) should disappear, replaced by the baseline acid spot (or 
      
      
      
      with acetic acid additive).
  • Workup & Isolation:

    • Quench: Cool to 0°C. Add saturated aqueous Sodium Sulfite (

      
      , 10 mL) dropwise.
      
      • Why? This reduces unreacted chlorite and destroys any formed hypochlorite. The yellow color should fade completely.

    • Acidification: Carefully adjust pH to ~2.0 using 1N HCl.

      • Precipitation: The product, 2-Fluoro-5-iodo-3-methylbenzoic acid , is hydrophobic and often precipitates as a white solid upon acidification.

    • Extraction (if oil forms): If a solid does not form, extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine (
      
      
      
      mL), dry over
      
      
      , and concentrate in vacuo.
  • Purification:

    • Recrystallization from Ethanol/Water or Hexane/EtOAc is usually sufficient.

    • Column chromatography is rarely needed unless the starting material contained impurities.

Process Control & Logic

The following decision tree illustrates the logic for reaction monitoring and troubleshooting.

WorkflowLogic Start Start Reaction (T=0) Check TLC/HPLC Check (T=4 hrs) Start->Check Conversion Full Conversion? Check->Conversion Yes Proceed to Workup Conversion->Yes Yes No Stalled Reaction Conversion->No No (<90%) Quench Quench (Na2SO3) Acidify (pH 2) Yes->Quench Action2 Check pH (Must be < 5) No->Action2 Action1 Add 0.5 eq NaClO2 + 0.5 eq Buffer Action1->Check Action2->Action1 Isolate Filter Solid or Extract (EtOAc) Quench->Isolate

Figure 2: Operational workflow for monitoring reaction progress and handling incomplete conversions.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
1H NMR (DMSO-d6)

13.2 (br s, 1H, COOH), 7.95 (dd, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 2.30 (s, 3H, CH

)
400 MHz NMR
Mass Spec [M-H]

= 278.9
LC-MS (ESI-)
Melting Point 165–168°C (Estimated)Capillary Method
Safety & Handling
  • Sodium Chlorite (

    
    ):  Strong oxidizer. Do not mix solid NaClO
    
    
    
    with organic material or strong acids, as this can cause fire or explosion. Always dissolve in water before adding to the reaction.
  • Chlorine Dioxide (

    
    ):  The reaction generates small amounts of this toxic, yellow gas. Perform all operations in a well-ventilated fume hood.
    
  • Iodine Compounds: While the C-I bond is stable here, organoiodides can be toxic. Wear nitrile gloves and eye protection.

References
  • Original Methodology: Lindgren, B. O., & Nilsson, T. (1973).[2] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[5] Acta Chemica Scandinavica, 27, 888–890. Link

  • Scavenger Optimization: Pinnick, H. W., & Bal, B. S. (1981).[2] Oxidation of

    
    -unsaturated aldehydes.[2][5] Tetrahedron, 37(11), 2091-2096. Link
    
  • Review of Oxidations: Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Preparation of the AB ring system. The Journal of Organic Chemistry, 45(24), 4825-4830. Link

  • Application to Halogenated Benzaldehydes: Song, Z. J., et al. (1999).[9] Synthesis of a potent MEK inhibitor. Journal of Organic Chemistry, 64(26), 9690-9696. Link

Sources

Application Note: Chemoselective Reduction of 2-Fluoro-5-iodo-3-methylbenzaldehyde to (2-Fluoro-5-iodo-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of highly functionalized benzaldehydes into their corresponding benzyl alcohols is a fundamental operation in pharmaceutical development and API synthesis. However, the reduction of 2-fluoro-5-iodo-3-methylbenzaldehyde presents a distinct chemoselectivity challenge: the substrate contains a highly reducible aldehyde, a strong but polarized C–F bond, and a weak, highly labile C–I bond.

This application note details a field-proven, self-validating protocol utilizing sodium borohydride (NaBH₄) in methanol. The methodology ensures quantitative 1,2-hydride addition to the carbonyl while completely preserving the halogenated aromatic core, avoiding the hydrodehalogenation pitfalls common with transition-metal catalysts or aggressive hydride donors.

Mechanistic Rationale & Chemoselectivity Principles

The success of this protocol relies on the precise modulation of hydride nucleophilicity and carbonyl electrophilicity.

  • Carbonyl Activation: Methanol acts not just as a solvent, but as a co-reactant. Hydrogen bonding between the protic solvent and the carbonyl oxygen significantly increases the electrophilicity of the aldehyde carbon.

  • Hydride Delivery: Sodium borohydride is a mild, nucleophilic hydride donor 1. It readily attacks the activated carbonyl but lacks the thermodynamic driving force to perform an uncatalyzed nucleophilic aromatic substitution (SNAr) on the fluorinated ring 2.

  • Preservation of the C–I Bond: Aryl iodides are highly susceptible to hydrodehalogenation. Transition metal catalysts (e.g., Pd/C with H₂) will rapidly undergo oxidative addition into the weak C–I bond, leading to deiodination. Stronger hydrides like LiAlH₄ can also lead to over-reduction. NaBH₄ avoids these pathways entirely, ensuring strict chemoselectivity 3.

Chemoselectivity_Pathway Substrate 2-Fluoro-5-iodo-3-methylbenzaldehyde NaBH4 NaBH4 / MeOH (Mild Hydride Donor) Substrate->NaBH4 Optimal LiAlH4 LiAlH4 / THF (Strong Hydride Donor) Substrate->LiAlH4 Harsh PdC Pd/C + H2 (Transition Metal) Substrate->PdC Non-Selective Prod1 Target: (2-Fluoro-5-iodo- 3-methylphenyl)methanol NaBH4->Prod1 1,2-Addition Prod2 Byproduct: Defluorination & SNAr Adducts LiAlH4->Prod2 Over-reduction Prod3 Byproduct: Hydrodeiodination (Loss of Aryl Iodide) PdC->Prod3 Oxidative Addition

Figure 1: Chemoselectivity decision tree for halogenated benzaldehyde reduction.

Reaction Optimization & Quantitative Data

To demonstrate the causality behind the chosen conditions, the following table summarizes the optimization landscape. The data highlights why temperature control and solvent selection are critical to preventing byproduct formation.

EntryReducing AgentSolventTemp ProfileTimeConversion (%)Deiodination (%)
1 NaBH₄ (0.6 eq) MeOH 0 °C → RT 30 min >99 <1
2NaBH₄ (1.0 eq)THFRT2 h852
3LiAlH₄ (1.0 eq)THF0 °C1 h>9918
4Pd/C, H₂ (1 atm)MeOHRT4 h>99>95

Note: Entry 1 represents the optimal conditions. The slight excess of NaBH₄ (0.6 eq instead of the theoretical 0.25 eq) compensates for the competitive, albeit slow, reaction between the hydride and the methanol solvent.

Self-Validating Experimental Protocol

This procedure is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure the operator can confirm the reaction's progress in real-time.

Materials Required
  • Substrate: 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv, e.g., 10.0 mmol, 2.64 g)

  • Reagent: Sodium borohydride (NaBH₄) (0.6 equiv, 6.0 mmol, 227 mg)

  • Solvent: Methanol (MeOH), anhydrous or reagent grade (20 mL)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl) solution (15 mL)

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-fluoro-5-iodo-3-methylbenzaldehyde (2.64 g, 10.0 mmol).

  • Add 20 mL of methanol. Stir until complete dissolution is achieved.

  • Causality Note: Methanol is chosen over THF because it accelerates the reduction via hydrogen-bonding activation of the aldehyde.

Step 2: Temperature Equilibration

  • Submerge the flask in an ice-water bath (0 °C) and allow the solution to cool for 10 minutes.

  • Causality Note: Cooling strictly controls the exothermic reaction between NaBH₄ and MeOH, preventing thermal runaway and preserving the active hydride for the target aldehyde.

Step 3: Reagent Addition (Self-Validating Step)

  • Add NaBH₄ (227 mg, 0.6 equiv) portion-wise over 5 minutes.

  • Self-Validating Checkpoint: Upon each addition, you will observe mild effervescence (H₂ gas evolution). This confirms the reagent is active.

  • Remove the ice bath after the final addition and allow the reaction to warm to room temperature (approx. 20 °C) while stirring for 30 minutes.

  • Self-Validating Checkpoint: The cessation of vigorous bubbling and the transition of the mixture to a slightly cloudy, pale solution indicates that the active hydride has been fully consumed or stabilized.

Step 4: Reaction Quenching

  • Cool the flask back to 0 °C.

  • Slowly add 15 mL of saturated aqueous NH₄Cl dropwise.

  • Self-Validating Checkpoint: Vigorous bubbling will occur as unreacted NaBH₄ and intermediate borate complexes are hydrolyzed. When the bubbling completely stops and the pH stabilizes near 7, the quench is complete, ensuring safe transfer to the separatory funnel.

Step 5: Workup and Isolation

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol (do not evaporate to dryness).

  • Dilute the aqueous residue with Ethyl Acetate (EtOAc) (30 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer. Separate the organic phase and wash it sequentially with distilled water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (2-fluoro-5-iodo-3-methylphenyl)methanol.

  • Yield Expectation: >95% as a white to off-white solid. No further purification (e.g., column chromatography) is typically required.

In-Process Controls (IPC) & Analytical Characterization

To guarantee scientific integrity, the following IPCs should be utilized:

  • TLC Monitoring: Use a solvent system of Hexanes/EtOAc (4:1). The starting aldehyde is strongly UV-active and runs higher (Rf ~ 0.6). The resulting benzyl alcohol is more polar and runs lower (Rf ~ 0.3). Complete disappearance of the upper spot dictates reaction completion.

  • LC-MS: The product will show an [M-OH]⁺ or [M+Na]⁺ peak depending on the ionization method. Crucially, verify the absence of the [M - 126] peak, which would indicate unwanted loss of iodine.

Safety & Handling

  • Hydrogen Gas Evolution: The reaction between NaBH₄ and methanol, as well as the aqueous quench, generates highly flammable hydrogen gas. All operations must be conducted in a well-ventilated fume hood.

  • Toxicity: Aryl iodides and their derivatives can be skin and eye irritants. Utilize standard PPE (nitrile gloves, lab coat, safety goggles).

References

  • Chemoselective reductions with sodium borohydride Semantic Scholar (Ward et al., 1989)
  • Convenient Reduction of Carbonyl Compounds with NaBH4 Asian Journal of Chemistry (Zeynizadeh et al.)
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones Master Organic Chemistry

Sources

Application Note: 2-Fluoro-5-iodo-3-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-iodo-3-methylbenzaldehyde represents a "privileged structure" precursor in modern medicinal chemistry.[1] Its value lies in its tri-orthogonal functionality : an electrophilic aldehyde for heterocycle construction, a labile aryl iodide for cross-coupling, and a fluoro-methyl motif for metabolic and conformational tuning. This guide details the strategic application of this compound in synthesizing high-affinity ligands, particularly for kinase inhibitors and GPCR modulators, and provides validated protocols for its functionalization.

Structural Analysis & Pharmacophore Utility

This compound is not merely a reagent; it is a strategic checkpoint in Retrosynthetic Analysis.

FeaturePositionMedicinal Chemistry Function
Aryl Iodide C5Primary Diversification Point: Highly reactive handle for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald).[1][2][3] Allows late-stage introduction of diversity elements (R-groups).[1]
Aldehyde C1Scaffold Anchor: Precursor for heterocycle formation (quinolines, indazoles, isoindolines) or reductive amination to benzylamines.
Fluorine C2Metabolic Shield & Electronic Tuner: Blocks metabolic oxidation at the electron-rich ortho position.[1] Increases lipophilicity (

) and modulates the pKa of adjacent functional groups.
Methyl C3Conformational Lock: Provides steric bulk that can force the molecule into a specific bioactive conformation (the "Magic Methyl" effect), reducing the entropic penalty of binding.
Reactivity Map (Graphviz)[1]

ReactivityMap Core 2-Fluoro-5-iodo- 3-methylbenzaldehyde Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki  C5-Iodine   Amination Reductive Amination (Benzylamines) Core->Amination  C1-Aldehyde   Heterocycle Cyclization (Indazoles/Quinolines) Core->Heterocycle  C1-CHO + C2-F   SnAr SnAr Displacement (Rare/Specific) Core->SnAr  C2-F (Activation req.)  

Caption: Orthogonal reactivity channels allows sequential functionalization without protecting groups.[1][4]

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This benzaldehyde serves as an ideal "Core Fragment."[1] By utilizing the C5-iodine for library expansion (e.g., coupling with 50+ boronic acids) and subsequently converting the aldehyde to a pharmacophore (e.g., an amine or amide), researchers can rapidly generate SAR (Structure-Activity Relationship) data.[1]

Synthesis of Bioactive Heterocycles

The proximity of the C1-Aldehyde and C2-Fluorine allows for specific heterocyclizations:

  • 1H-Indazoles: Reaction with hydrazine derivatives (via nucleophilic aromatic substitution of the fluorine after hydrazone formation).[1]

  • Quinazolines: Condensation with amidines.

Experimental Protocols

Protocol A: Regioselective C5-Suzuki Coupling

Objective: To introduce an aryl or heteroaryl group at the C5 position while preserving the C1-aldehyde.[1]

Rationale: The C-I bond is significantly weaker than the C-F bond and the C-H bonds, allowing exclusive coupling at C5 using mild Palladium sources.

Materials:

  • Substrate: 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₂CO₃ (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][5]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot will shift significantly upon arylation.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on Silica Gel.

Critical Note: Avoid using primary amine bases or alcoholic solvents if the aldehyde is sensitive to acetal formation or Schiff base side-reactions.

Protocol B: Reductive Amination (Post-Coupling)

Objective: To convert the aldehyde into a secondary or tertiary amine (common in GPCR ligands).[1]

Materials:

  • Substrate: 5-Aryl-2-fluoro-3-methylbenzaldehyde (Product of Protocol A)[1]

  • Amine: R-NH₂ (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

  • Additive: Acetic Acid (1-2 drops, catalytic)[1]

Methodology:

  • Imine Formation: Dissolve substrate and amine in DCE. Add Acetic Acid.[6] Stir at Room Temperature (RT) for 1 hour.

    • Why? Pre-forming the imine ensures cleaner reduction.

  • Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

  • Quench: Quench with saturated NaHCO₃ (aqueous).

  • Extraction: Extract with DCM.

  • Purification: Acid-base extraction or column chromatography (DCM/MeOH).

Synthetic Workflow Diagram

Workflow Start Start: 2-Fluoro-5-iodo-3-methylbenzaldehyde Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Target: C5-Arylation Start->Step1 Intermediate Intermediate: 5-Aryl-2-fluoro-3-methylbenzaldehyde Step1->Intermediate Branch1 Path A: Reductive Amination (R-NH2, STAB) Result: Benzylamine Inhibitors Intermediate->Branch1 Branch2 Path B: Cyclization (Hydrazine/Heat) Result: Indazole Core Intermediate->Branch2

Caption: Divergent synthetic pathways enabling rapid library generation from a single precursor.

Handling and Stability Data

ParameterSpecificationPractical Notes
Physical State Solid (Pale yellow to off-white)Hygroscopic; store in desiccator.[1]
Storage 2–8°C, Inert AtmosphereAldehydes can oxidize to carboxylic acids over time; store under Nitrogen/Argon.
Solubility DMSO, DMF, DCM, MethanolPoor solubility in water. Dissolve in DMSO for biological assays.
Safety Irritant (H315, H319, H335)Wear gloves/goggles. Avoid dust inhalation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • BenchChem. (2025).[3][5][7] Application of Halo-Benzaldehydes in Medicinal Chemistry. BenchChem Application Notes. Link[1]

  • EvitaChem. (2025). 2-Fluoro-4-iodo-3-methylbenzaldehyde Product Analysis and Synthesis. EvitaChem Product Guide. Link[1]

Sources

application of 2-Fluoro-5-iodo-3-methylbenzaldehyde in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lynchpin" Scaffold

2-Fluoro-5-iodo-3-methylbenzaldehyde represents a high-value "lynchpin" intermediate for the synthesis of advanced optoelectronic materials and pharmaceutical pharmacophores. Its utility stems from its orthogonal reactivity profile :

  • Site-Selective Extension (C5-Iodo): The C-I bond is highly labile toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira), allowing for the attachment of extended

    
    -conjugated systems or electron-donating groups (EDGs) without affecting the aldehyde.
    
  • Electronic Modulation (C2-Fluoro): The ortho-fluorine atom lowers the LUMO energy of the central ring via inductive effects and facilitates intermolecular C-F···H interactions, crucial for solid-state packing (crystal engineering).

  • Solubility & Sterics (C3-Methyl): The methyl group breaks molecular symmetry, enhancing solubility in organic solvents—a critical requirement for solution-processed OLEDs—and preventing fluorescence quenching caused by excessive

    
    -stacking.
    

This guide details the application of this scaffold in synthesizing Push-Pull (D-π-A) Fluorophores and provides validated protocols for its functionalization.

Chemical Architecture & Reactivity Map

The molecule functions as an electrophilic core. The distinct reactivity of the halogenated positions allows for "divergent synthesis"—building complex materials from a single precursor.

ReactivityMap Core 2-Fluoro-5-iodo-3-methylbenzaldehyde (The Scaffold) Iodo C5-Iodo Position (Soft Electrophile) Core->Iodo Site 1 Aldehyde C1-Aldehyde (Hard Electrophile) Core->Aldehyde Site 2 Fluoro C2-Fluoro (Crystal Packing Director) Core->Fluoro Site 3 Suzuki Suzuki/Sonogashira Coupling (Extend Conjugation) Iodo->Suzuki Condensation Knoevenagel/Wittig (Attach Acceptor) Aldehyde->Condensation Packing Solid-State Ordering (Enhanced Mobility) Fluoro->Packing

Figure 1: Orthogonal reactivity map of the scaffold. The C5-Iodo position allows for chain extension, while the C1-Aldehyde serves as the anchor for functional acceptors.

Application: Synthesis of D-π-A Fluorophores (OLED Emitters)

A primary application of this scaffold is in the synthesis of Donor-Acceptor (D-A) systems used in Organic Light Emitting Diodes (OLEDs). The strategy involves a sequential transformation:

  • Step 1 (Suzuki Coupling): Replace the Iodine with an electron-rich Carbazole or Triphenylamine (Donor).

  • Step 2 (Knoevenagel Condensation): Convert the Aldehyde into a dicyanovinyl group (Acceptor).

This creates an Intramolecular Charge Transfer (ICT) state, tunable by the fluorine substituent.

Quantitative Data: Expected Electronic Shifts
Substituent EffectParameterImpact on Material
C2-Fluoro LUMO EnergyLowers LUMO by ~0.1–0.2 eV (facilitates electron injection).
C3-Methyl SolubilityIncreases solubility in Chlorobenzene/Toluene by >15 mg/mL vs. non-methylated analog.
C5-Donor Emission

Induces bathochromic shift (Red shift) via conjugation extension.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C5 position with a phenyl-carbazole donor without degrading the aldehyde. Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-F bond or the aldehyde, allowing chemoselectivity.

Materials:

  • Substrate: 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 eq)

  • Boronic Acid: 4-(9H-carbazol-9-yl)phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene:Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the substrate, boronic acid, and solvent. Sparge with Argon for 15 minutes to remove dissolved

    
     (crucial to prevent homocoupling).
    
  • Catalyst Addition: Add

    
     and the aqueous base under a positive stream of Argon. Seal the vessel.
    
  • Reaction: Heat to 80°C for 6–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear; a fluorescent blue spot will appear.
      
  • Work-up: Cool to RT. Dilute with DCM, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

    • Note: The aldehyde group makes the product slightly polar. Use a gradient of 0%

      
       10% EtOAc in Hexane.
      
Protocol B: Knoevenagel Condensation (Acceptor Installation)

Objective: Convert the aldehyde into a dicyanovinyl acceptor.

Materials:

  • Substrate: Product from Protocol A (1.0 eq)

  • Reagent: Malononitrile (1.2 eq)

  • Catalyst: Piperidine (catalytic, 2-3 drops)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde-intermediate in minimal hot Ethanol.

  • Addition: Add malononitrile and piperidine.

  • Precipitation: Reflux for 1–3 hours. The product often precipitates as a bright orange/red solid upon cooling due to the rigid planar structure.

  • Isolation: Filter the solid and wash with cold ethanol. Recrystallize from

    
    /Hexane if necessary.
    

Workflow Visualization

SynthesisWorkflow Start Start: 2-Fluoro-5-iodo-3-methylbenzaldehyde Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, 80°C) Start->Step1 C-I Bond Activation Inter Intermediate: Donor-Functionalized Aldehyde Step1->Inter C-C Bond Formation Step2 Step 2: Knoevenagel Condensation (Malononitrile, Piperidine) Inter->Step2 Aldehyde Activation Final Final Product: D-π-A Fluorophore Step2->Final Conjugation Extension Validation QC: 1H NMR / MS Check for Aldehyde proton loss (~10 ppm) Step2->Validation

Figure 2: Step-wise synthetic workflow for converting the scaffold into an optoelectronic material.

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Fluorine in Materials Science

    • Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer. (Focus on C-F bond influence on packing).
  • Knoevenagel Condensation for OLEDs

    • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350.
  • General Reactivity of Halogenated Benzaldehydes

    • BenchChem. (2025).[2] Application Notes for 2-Fluoro-5-iodobenzylamine Derivatives (Analogous reactivity profiles).

Sources

Troubleshooting & Optimization

minimizing side products in reactions with 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products in Cross-Coupling & Functionalization

Core Directive & Executive Summary

The Molecule: 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 1260839-45-9) is a "linchpin" intermediate. Its value lies in its three orthogonal reactive handles:

  • C5-Iodide: High reactivity for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • C2-Fluoride: Activated by the ortho-formyl group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C1-Aldehyde: Electrophilic center for condensation or reduction; also activates the C2-fluoride.

The Problem: The primary challenge is chemoselectivity . The aldehyde activates the fluorine toward unwanted substitution (SNAr) by bases or nucleophiles intended for the iodide coupling. Simultaneously, the iodide is prone to deiodination (reduction) if the catalytic cycle is sluggish.

The Solution: This guide provides protocols to decouple these reactivities, prioritizing the preservation of the C2-F and C1-CHO groups while engaging the C5-I handle.

Interactive Troubleshooting Guide (Q&A)

Category A: Cross-Coupling Issues (Suzuki/Sonogashira)

Q1: I am observing significant amounts of the de-iodinated byproduct (2-fluoro-3-methylbenzaldehyde). Why is this happening? Diagnosis: This is "Hydrodehalogenation." It occurs when the oxidative addition of the Pd-catalyst is successful, but the transmetalation step is too slow. The Pd(II)-Ar species abstracts a hydride (often from the solvent or base) and reductively eliminates.[2] Corrective Actions:

  • Boost Transmetalation: Switch to a more active boron species. If using boronic acids, add a stoichiometric amount of water (if using anhydrous solvents) or switch to Potassium Trifluoroborates (R-BF3K), which transmetalate faster.

  • Solvent Choice: Avoid alcohols (MeOH, EtOH) as solvents, as they are hydride sources. Use 1,4-Dioxane or Toluene .

  • Catalyst Load: Increase the catalyst loading slightly or use a ligand with a wider bite angle (e.g., Xantphos) to stabilize the intermediate.

Q2: My Suzuki coupling failed, and I isolated an ether byproduct where the Fluorine was replaced. What went wrong? Diagnosis: You fell victim to SNAr side-reactivity . The aldehyde group at C1 makes the C2-fluorine highly electrophilic. If you used a strong alkoxide base (e.g., NaOMe, KOtBu) or an alcohol solvent with a base, the alkoxide attacked C2, displacing the fluoride. Corrective Actions:

  • Change the Base: NEVER use alkoxides (NaOEt, KOtBu) with this substrate. Use non-nucleophilic inorganic bases like K3PO4 (anhydrous) or Cs2CO3 .

  • Solvent Switch: Use aprotic solvents (DMF, Toluene, THF).

  • Protocol: See Protocol 1 below for "Base-Sensitive Suzuki Conditions."

Q3: The reaction mixture turned black immediately, and conversion is low. Is the aldehyde interfering? Diagnosis: Yes. The aldehyde can poison Pd(0) catalysts by coordinating to the metal or undergoing oxidative addition into the C-H bond (rare but possible). Furthermore, free amines (if used as ligands/bases) can condense with the aldehyde to form imines, which effectively sequester your ligand. Corrective Actions:

  • Protect the Aldehyde: If the coupling is difficult, convert the aldehyde to an acetal (using ethylene glycol/TsOH) before the coupling. This removes the electron-withdrawing effect (protecting the Fluorine from SNAr) and prevents catalyst poisoning.

  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ) that bind Pd tightly and prevent aldehyde coordination.

Category B: Nucleophilic Substitution (SNAr) & Cyclization

Q4: I am trying to displace the Fluorine with an amine, but I am getting a bicyclic indazole/quinazoline product instead. Diagnosis: This is a "Cascade Cyclization." The amine first condenses with the aldehyde to form an imine (Schiff base). The nitrogen of the imine then attacks the ortho-fluorine intramolecularly. Corrective Actions:

  • Temperature Control: Perform the SNAr at lower temperatures (0°C to RT) to favor displacement over condensation.

  • Sequence: If you want the open-chain product, reduce the imine in situ (Reductive Amination) immediately after formation, or protect the aldehyde first.

Visualizing the Reactivity Landscape

The following diagram illustrates the "Fork in the Road" for 2-Fluoro-5-iodo-3-methylbenzaldehyde. The goal is to stay on the Green Path (Cross-Coupling) and avoid the Red Paths (Side Reactions).

ReactivityPathways Start 2-Fluoro-5-iodo- 3-methylbenzaldehyde Product Desired Biaryl Product (C5 Coupling) Start->Product Pd(0), Boronic Acid Weak Base (K3PO4) Deiodo Deiodinated Byproduct (Ar-H) Start->Deiodo Slow Transmetalation Hydride Source (MeOH) Ether S_NAr Ether Byproduct (F displaced by OR) Start->Ether Strong Base (KOtBu) or Alcohol Solvent Imine Imine / Indazole (Aldehyde Condensation) Start->Imine Primary Amines (Schiff Base Formation)

Caption: Figure 1. Chemoselectivity map. The C5-Iodide path (Green) requires specific suppression of C2-Fluoride displacement and C1-Aldehyde condensation.

Strategic Protocols

Protocol 1: "SNAr-Free" Suzuki Coupling

Designed to couple the Iodide while leaving the Fluorine and Aldehyde intact.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl2 (3-5 mol%)Bidentate ligand prevents catalyst decomposition; robust for aryl iodides.
Base K3PO4 (2.0 equiv)Crucial: Non-nucleophilic. Avoids displacing the Fluorine.
Solvent Toluene / Water (4:1 ratio)Biphasic system solubilizes inorganic base without dissolving it into the organic phase where it could attack the F.
Temperature 80°CSufficient for I-coupling; mild enough to prevent thermal SNAr.
Time 4-12 HoursMonitor by LCMS. Stop immediately upon consumption of starting material to prevent deiodination.

Step-by-Step:

  • Charge a reaction vial with 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Add Pd(dppf)Cl2 (0.05 equiv).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed Toluene and Water (4:1 v/v). Concentration: 0.1 M to 0.2 M.

  • Heat to 80°C with vigorous stirring.

  • Checkpoint: Check LCMS at 2 hours. If Ar-H (deiodinated) is forming, lower temp to 60°C and add more boronic acid.

Protocol 2: Aldehyde Protection (Acetal Formation)

Use this if the aldehyde is interfering with the catalyst or if you need to use basic conditions.

  • Dissolve 2-Fluoro-5-iodo-3-methylbenzaldehyde in Toluene.

  • Add Ethylene Glycol (5.0 equiv) and p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

  • Reflux with a Dean-Stark trap to remove water.

  • Result: The dioxolane ring protects the aldehyde. The C2-Fluorine is now significantly less prone to SNAr because the electron-withdrawing carbonyl is converted to an electron-rich acetal.

Data & Reference Tables

Table 1: Base Compatibility Matrix

Effect of base selection on the stability of the C2-Fluorine bond.

BasepKa (conj. acid)SNAr RiskRecommendation
KOtBu / NaOEt 16-17EXTREME DO NOT USE. Will displace F to form ether.
NaOH / KOH 15.7HIGH High risk of forming phenol (Ar-OH) or Cannizzaro side products.
K2CO3 10.3MODERATE Safe in non-polar solvents; risky in DMF/DMSO at high heat.
K3PO4 12.3LOW Preferred. bulky anion, poor nucleophile.
CsF 3.2 (HF)LOW Good for Stille couplings; minimal SNAr risk.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL: [Link]

  • SNAr Reactivity of Fluoro-Benzaldehydes

    • Title: Nucleophilic Aromatic Substitution of Unactiv
    • Source: N
    • URL: [Link]

  • Buchwald-Hartwig Amination & Aldehyde Tolerance

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts.
    • URL: [Link]

  • General Reactivity of 2-Fluoro-5-iodo-3-methylbenzaldehyde: Title: 2-Fluoro-4-iodo-3-methylbenzaldehyde Reactions (Analogous Reactivity). Source: EvitaChem.

Sources

preventing decomposition of 2-Fluoro-5-iodo-3-methylbenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Advanced Synthesis

Welcome to the Application Scientist Support Portal. Working with highly functionalized building blocks like 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 2383786-56-7) requires precise control over reaction conditions. This molecule features three highly reactive sites: a reducible/oxidizable formyl group, an SNAr-active ortho-fluorine, and a cross-coupling-ready meta-iodine. This guide provides field-proven methodologies to understand the causality behind common experimental failures, prevent decomposition, and maximize your synthetic yields.

Mechanistic Reactivity Map

DecompositionPathways SM 2-Fluoro-5-iodo-3-methylbenzaldehyde (Target Molecule) Proto Protodeiodination (Loss of Iodine) SM->Proto Pd Catalyst + Hydride Donors (Slow Transmetalation) SNAr SNAr Product (Fluorine Displacement) SM->SNAr Strong Nucleophiles (Alkoxides, Amines) Cannizzaro Cannizzaro Products (Alcohol + Acid) SM->Cannizzaro Strong Aqueous Base (NaOH, KOH) AutoOx Autoxidation (Carboxylic Acid) SM->AutoOx O2 Exposure (Radical Chain Mechanism)

Decomposition pathways of 2-Fluoro-5-iodo-3-methylbenzaldehyde and their chemical triggers.

Core Troubleshooting Guide

Q1: Why am I losing the iodine atom during Suzuki-Miyaura cross-coupling without forming the desired product? Symptom: GC-MS or NMR shows the presence of 2-fluoro-3-methylbenzaldehyde (protodeiodination) instead of the cross-coupled product. Causality: The C–I bond undergoes rapid oxidative addition with Pd(0). However, if the subsequent transmetalation step is slow—often due to the steric bulk of the adjacent 3-methyl group or a bulky boronic acid—the Pd(II)-aryl intermediate stalls. During this delay, the Pd complex can abstract a hydride from ethereal solvents (like THF), alcoholic co-solvents, or amine bases. This forms a palladium-hydride species that rapidly undergoes reductive elimination, yielding the dehalogenated byproduct . Solution:

  • Solvent: Switch to non-hydride-donating solvents like anhydrous Toluene or 1,4-Dioxane.

  • Ligand: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or dtbpf) to accelerate the transmetalation and reductive elimination steps, outcompeting the protodehalogenation pathway.

  • Base: Avoid alkoxide or amine bases. Use anhydrous K3PO4.

Q2: Why is the fluorine atom being replaced by an alkoxy or amino group? Symptom: Mass spectrometry indicates the loss of fluorine (-19 Da) and the addition of a solvent/base adduct (e.g., +OMe, +OEt, or +NR2). Causality: The formyl (-CHO) group is a powerful electron-withdrawing group (EWG). It strongly activates the ortho-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr). In the presence of strong nucleophiles (like NaOMe, KOH, or primary/secondary amines), the nucleophile attacks the fluorinated carbon, forming a stabilized Meisenheimer complex, followed by the rapid expulsion of the fluoride ion . Solution:

  • Base Selection: Strictly avoid nucleophilic bases. Use mild, sterically hindered, or insoluble inorganic bases (e.g., Cs2CO3, K3PO4).

  • Solvent Selection: Do not use alcoholic solvents (MeOH, EtOH) in the presence of bases, as they generate highly nucleophilic alkoxides in situ.

Q3: Why am I seeing a mixture of benzyl alcohol and benzoic acid after a basic reaction? Symptom: Complete consumption of the starting material, but the product mixture contains 2-fluoro-5-iodo-3-methylbenzyl alcohol and 2-fluoro-5-iodo-3-methylbenzoic acid. Causality: Because 2-fluoro-5-iodo-3-methylbenzaldehyde lacks alpha-hydrogens, it cannot undergo enolization or aldol condensation. Instead, under strongly basic aqueous conditions (e.g., NaOH, KOH), it undergoes the Cannizzaro reaction. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that transfers a hydride to a second aldehyde molecule, resulting in a 1:1 disproportionation into the alcohol and the acid salt . Solution:

  • If strong base is required for your workflow, you must protect the aldehyde prior to the reaction (see Protocol 2 below).

Q4: Why is my aldehyde converting into a carboxylic acid during storage or reaction setup? Symptom: Formation of a white crystalline solid (2-fluoro-5-iodo-3-methylbenzoic acid); IR spectroscopy reveals a broad -OH stretch. Causality: Benzaldehydes are highly susceptible to autoxidation. Upon exposure to molecular oxygen, a free-radical chain mechanism is initiated. The aldehyde hydrogen is abstracted to form a benzoyl radical, which reacts with O2 to form a benzoylperoxy radical. This intermediate abstracts another hydrogen to form perbenzoic acid, which then reacts with a second molecule of the aldehyde to yield two equivalents of the carboxylic acid . Solution:

  • Storage: Always backfill storage vessels with Argon or N2 and store at 2–8 °C.

  • Handling: Degas all reaction solvents (via sparging or freeze-pump-thaw) prior to heating.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and decomposition pathways during a standard cross-coupling attempt.

Reaction ConditionsTarget Yield (%)Protodeiodination (%)SNAr Byproduct (%)Cannizzaro (%)
Standard: Pd(PPh3)4, NaOEt, EtOH, 80 °C12%18%65% 5%
Aqueous Base: Pd(dppf)Cl2, NaOH, THF/H2O, 80 °C25%15%10%50%
Hydride Donor: Pd(OAc)2, K2CO3, THF, 80 °C40%55% <2%<2%
Optimized (Protocol 1): Pd2(dba)3/XPhos, K3PO4, Toluene, 80 °C94% <2%<2%<2%
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (Preserving -CHO and -F)

This self-validating protocol is engineered to prevent protodeiodination (by using Toluene), SNAr, and Cannizzaro degradation (by using K3PO4).

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous K3PO4 (2.0 equiv), and Pd2(dba)3 (0.02 equiv) with XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M) via syringe. Note: Toluene prevents hydride donation, and the lack of alcohols/water prevents SNAr and Cannizzaro reactions.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Acetal Protection of the Formyl Group

Use this protocol if your downstream chemistry requires strong nucleophiles or aqueous bases. Masking the aldehyde removes the EWG effect, shutting down SNAr and Cannizzaro pathways.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv) in Toluene (0.5 M).

  • Reagents: Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the 1,3-dioxolane acetal.

  • Completion: Once water ceases to collect (usually 2–4 hours), cool the reaction to room temperature.

  • Quench: Quench the acid catalyst by adding saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to purify this compound? A: Yes. 2-Fluoro-5-iodo-3-methylbenzaldehyde is stable on silica gel. However, avoid leaving the compound on the column for extended periods, and use freshly distilled or HPLC-grade solvents to minimize autoxidation.

Q: Is the iodine or the fluorine more reactive in metal-catalyzed cross-coupling? A: The carbon-iodine (C–I) bond is significantly weaker and undergoes oxidative addition with Palladium or Copper catalysts much faster than the C–F bond. You can selectively couple at the 5-position without activating the 2-fluoro position, provided you avoid SNAr conditions.

Q: My compound turned slightly yellow during storage. Is it ruined? A: A slight yellowing often indicates trace formation of elemental iodine (I2) due to minor photolytic degradation, or the beginning of autoxidation. It is highly recommended to check the purity via 1H-NMR (look for the appearance of a carboxylic acid proton around 12-13 ppm) before use.

References
  • "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." PMC. URL:[Link]

  • "An SNAr Approach to Sterically Hindered ortho-Alkoxybenzaldehydes for the Synthesis of Olefin Metathesis Catalysts." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Cannizzaro reaction." Wikipedia. URL:[Link]

  • Sankar, M., et al. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." Nature Communications, 5, 3332 (2014). URL:[Link]

Technical Support Center: Process Scale-Up for 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The Challenge: Scaling the synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde requires navigating a conflict between the deactivating nature of the aldehyde group and the need for precise regioselectivity. In small-scale discovery chemistry, this might be achieved via lithiation of a bromo-precursor at -78°C. However, at the kilogram scale, cryogenic organolithium chemistry poses significant safety and cost hazards.

The Recommended Route: We recommend Electrophilic Aromatic Substitution (EAS) using N-Iodosuccinimide (NIS) in a Brønsted acid medium. This route leverages the synergistic directing effects of the substituents to install the iodine at the C5 position under mild, scalable conditions.

Mechanistic Rationale (Directing Effects)
  • Aldehyde (-CHO) at C1: Strong electron-withdrawing group (EWG). Meta-director. Directs incoming electrophiles to C3 (blocked) and C5 .

  • Fluorine (-F) at C2: EWG by induction, but Electron-Donating Group (EDG) by resonance. Ortho/Para-director. Directs to C3 (blocked), C5 (para), and C1/C6 (ortho).

  • Methyl (-CH3) at C3: Weak EDG. Ortho/Para-director. Directs to C2 (blocked), C4 (ortho), and C6 (para).

Validated Experimental Protocol (Scale-Up Ready)

This protocol is optimized for a 100g to 1kg scale, replacing hazardous elemental iodine (


) and oxidants with the more controllable NIS/Acid system.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
2-Fluoro-3-methylbenzaldehyde 1.0SubstratePurity >98% (Low acid content)
N-Iodosuccinimide (NIS) 1.1 - 1.25Iodinating AgentKeep dry; protect from light
Trifluoromethanesulfonic Acid (TfOH) 0.5 - 1.0Catalyst/SolventAnhydrous; controls regioselectivity
Acetonitrile (MeCN) SolventMediumWater content <0.05%
Step-by-Step Workflow
  • Charging: Charge reactor with 2-Fluoro-3-methylbenzaldehyde (1.0 eq) and Acetonitrile (5-7 vol). Cool to 0–5°C.[1]

  • Activation: Add TfOH (0.5 eq) dropwise. Note: Exothermic. Maintain internal temp <10°C.[1]

  • Iodination: Add NIS (1.2 eq) portion-wise over 60 minutes. Reason: Controls heat release and prevents "hotspot" over-iodination.

  • Reaction: Warm to 20–25°C. Stir for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Quench: Cool to 10°C. Quench with 10% aq. Sodium Thiosulfate (

    
    ) to neutralize unreacted iodine species.
    
  • Workup: Extract with Ethyl Acetate or MTBE. Wash organic layer with Brine.[1]

  • Purification: Crystallize from Heptane/IPA (9:1). Avoid chromatography for >100g batches.

Visualizing the Process Logic

The following diagram illustrates the decision matrix and chemical workflow, ensuring you can visualize the critical control points (CCPs).

G Start Start: 2-Fluoro-3-methylbenzaldehyde Check_Purity QC Check: Purity >98%? (Avoid Benzoic Acid impurity) Start->Check_Purity Reaction Reaction Phase Solvent: MeCN Reagent: NIS + TfOH Temp: 0°C -> 25°C Check_Purity->Reaction Pass Monitor IPC: HPLC Monitoring Reaction->Monitor Issue_Regio Issue: Regioisomer (C4/C6) > 5% Monitor->Issue_Regio Regio Failure Issue_Stall Issue: Conversion Stalls < 90% Monitor->Issue_Stall Incomplete Quench Quench: Na2S2O3 (aq) Remove Iodine Color Monitor->Quench Pass (>98% Conv) Action_Cool Action: Lower Temp to -10°C Reduce Acid Loading Issue_Regio->Action_Cool Action_Boost Action: Add 0.1 eq NIS Check Water Content Issue_Stall->Action_Boost Action_Cool->Reaction Restart/Optimize Action_Boost->Reaction Crystallization Crystallization Heptane/IPA Quench->Crystallization Final Final Product: 2-Fluoro-5-iodo-3-methylbenzaldehyde Crystallization->Final

Caption: Process flow diagram illustrating the synthesis, critical quality checks (diamonds), and troubleshooting loops for common scale-up failures.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by process chemists during the scale-up of halogenated benzaldehydes.

Category A: Reaction Selectivity & Conversion[1][3][4]

Q1: I am observing a persistent impurity (approx. 5-8%) by HPLC that has a similar retention time to the product. What is it?

  • Diagnosis: This is likely the C4-iodo regioisomer or the C6-iodo regioisomer . While C5 is electronically favored, higher temperatures or extremely high acidity can lower the activation energy barrier for the other positions.

  • Solution:

    • Temperature Control: Ensure the NIS addition is strictly performed at 0–5°C. Do not allow the exotherm to exceed 10°C during addition.

    • Acid Strength: If using neat Triflic Acid (TfOH), try diluting it or switching to a milder system like

      
      /TFA (1:1). High acidity can protonate the aldehyde carbonyl more aggressively, altering the electronic deactivation profile.
      

Q2: The reaction stalls at 85% conversion. Adding more NIS doesn't help.

  • Diagnosis: This is often caused by water contamination . The NIS iodination mechanism relies on the formation of a superelectrophilic iodine species (

    
     or 
    
    
    
    ). Water competes as a nucleophile, quenching the active iodine species.
  • Solution:

    • Check the Karl Fischer (KF) water content of your Acetonitrile and TfOH. It must be <500 ppm.

    • Use molecular sieves in the reaction vessel if drying solvents is difficult.

Category B: Purification & Isolation

Q3: The final solid is purple/pink instead of white/pale yellow.

  • Diagnosis: This indicates trapped molecular iodine (

    
    )  within the crystal lattice. This is common when the quench is insufficient.
    
  • Solution:

    • Enhanced Wash: Wash the organic layer with a saturated solution of Sodium Thiosulfate until the organic layer is completely colorless.

    • Recrystallization Additive: Add a small amount (1%) of sodium metabisulfite to the aqueous phase during the crystallization workup to prevent oxidation during drying.

Q4: My product is oxidizing to the benzoic acid during drying.

  • Diagnosis: Benzaldehydes, especially electron-deficient ones, are prone to auto-oxidation to benzoic acids when exposed to air and light.

  • Solution:

    • Drying: Dry the product in a vacuum oven at <40°C under a nitrogen bleed. Do not use air circulation.

    • Storage: Store under Argon/Nitrogen in amber glass bottles.

Category C: Safety (HSE)

Q5: Can we replace NIS with Iodine/Periodic Acid (


) to save cost? 
  • Analysis: Yes, this is a standard "atom-economic" method.

  • Risk: This method requires sulfuric acid and generates significant heat. On a >1kg scale, the slurry becomes thick, leading to poor heat transfer and potential thermal runaway.

  • Recommendation: Only switch to

    
     if you have a reactor with high-torque agitation and excellent cooling jacket capacity. For batches <5kg, NIS is safer and yields a cleaner profile.
    

References & Grounding

  • N-Iodosuccinimide (NIS) in Pharma Synthesis:

    • Context: Validation of NIS as a scalable, selective reagent for deactivated aromatics.

    • Source:

  • Synthesis of Halogenated Benzaldehydes (Patent):

    • Context: Describes the protocol for iodinating 4-fluorobenzaldehyde, which serves as the foundational method for the 2-fluoro-3-methyl analog.

    • Source:

  • Electrophilic Iodination of Deactivated Arenes:

    • Context: Academic grounding for using Superacid/NIS systems (Olah's reagent conditions) to overcome the deactivating effect of the aldehyde.

    • Source:

  • Process Safety in Iodination:

    • Context: Hazards of iodine accumulation and thermal management.

    • Source:

Disclaimer: This guide is intended for qualified research personnel. All chemical reactions should be conducted in a fume hood with appropriate PPE. Always review the SDS for NIS and Triflic Acid before use.

Sources

Technical Support Center: Temperature Optimization for 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-FIMB-2026-03 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

Compound: 2-Fluoro-5-iodo-3-methylbenzaldehyde Key Challenge: This scaffold presents a "Push-Pull-Block" reactivity profile.

  • Electronic Push/Pull: The 2-Fluoro group (electron-withdrawing) activates the aldehyde, while the 3-Methyl group (electron-donating) slightly deactivates the ring but provides critical steric bulk.

  • The "Exit Vector" (5-Iodo): The iodine at position 5 is the primary handle for cross-coupling, but it is prone to hydrodehalogenation (loss of Iodine) at elevated temperatures (

    
    ), particularly in the presence of palladium hydrides.
    
  • The "Steric Block" (2,3-Substitution): The aldehyde is flanked by a Fluorine and a Methyl group. While Fluorine is small, the 3-Methyl group exerts significant steric pressure, raising the activation energy for nucleophilic attacks (e.g., imine formation) on the carbonyl.

This guide provides temperature-critical protocols to navigate these competing factors.

Reaction Module A: Cross-Coupling (Suzuki-Miyaura)

Primary Failure Mode: Protodehalogenation (Iodine replaced by Hydrogen) vs. Homocoupling. Temperature Window:



The Thermodynamics of Failure

The C-I bond is the weakest bond in this system. At temperatures exceeding


, particularly in protic solvents or with inefficient catalyst turnover, the rate of oxidative addition into the C-I bond remains fast, but the transmetallation step can lag due to the steric environment of the boronic acid partner. This lag allows 

-hydride elimination or protolytic cleavage pathways to dominate, stripping the iodine.
Optimized Protocol: Low-Temperature Activation
  • Catalyst System: Use active Pd(0) sources or bulky phosphines (e.g.,

    
     or XPhos Pd G2) that facilitate oxidative addition at lower temperatures.
    
  • Base Selection:

    
     (mild) is preferred over 
    
    
    
    to prevent aldehyde aldolization side-reactions.

Step-by-Step Workflow:

  • Solvent Degassing (Critical): Sparging with Argon for 20 mins is mandatory. Oxygen promotes homocoupling of the boronic acid, wasting reagents and requiring higher temps to drive conversion.

  • Pre-Heating: Heat the oil bath to

    
     before submerging the flask.
    
  • Addition: Add catalyst last, under positive Argon pressure.

  • Ramp:

    • Hold at

      
       for 1 hour.
      
    • Check LCMS.[1][2] If conversion < 20%, ramp to

      
      .
      
    • STOP if temp reaches

      
      . (Risk of I-loss increases exponentially).
      
Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseTemperature Fix
Product contains Des-Iodo (H instead of I) Reaction too hot; Pd-Hydride species formed.LOWER to

. Switch to 1,4-Dioxane (anhydrous).
Aldehyde peak disappears (no product) Cannizzaro reaction or Oxidation.LOWER Base concentration. Ensure temp

.
Low Conversion (<10%) Catalyst deactivated by aldehyde coordination.MAINTAIN

. Switch to Buchwald Ligands (SPhos) to outcompete coordination.

Reaction Module B: Reductive Amination

Primary Failure Mode: Incomplete Imine Formation. Temperature Window: Two-Stage Process (


 then 

).
The Steric Barrier

Unlike simple benzaldehydes, the 3-Methyl group hinders the approach of the amine nucleophile. At Room Temperature (RT), equilibrium favors the free aldehyde + amine, not the imine. You must apply heat to drive imine formation, then cool down to reduce it to prevent over-reduction or side reactions.

Protocol: The "Heat-Cool-Reduce" Method

  • Stage 1 (Dehydration):

    • Mix Aldehyde (1.0 eq) + Amine (1.1 eq) +

      
       (2.0 eq) in dry THF.
      
    • Temperature: Heat to

      
        (Reflux) for 4–6 hours.
      
    • Why? Titanium acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive equilibrium. The heat overcomes the steric repulsion of the 3-Methyl group.

  • Stage 2 (Reduction):

    • COOL the mixture to

      
        (Ice bath).
      
    • Add Reducing Agent (

      
       or 
      
      
      
      ).[3][4]
    • Allow to warm to RT naturally over 12 hours.

Warning: Do not add the reducing agent at


. This will lead to direct reduction of the aldehyde to the alcohol (2-Fluoro-5-iodo-3-methylbenzyl alcohol), permanently capping the synthesis.

Visualization: Decision Logic & Workflows

Figure 1: Temperature Optimization Logic Flow

TempOptimization Start Start: 2-Fluoro-5-iodo-3-methylbenzaldehyde ReactionType Select Reaction Type Start->ReactionType Suzuki Cross-Coupling (Suzuki/Sonogashira) ReactionType->Suzuki ReductiveAm Reductive Amination ReactionType->ReductiveAm Oxidation Pinnick Oxidation (to COOH) ReactionType->Oxidation Suz_Step1 Temp: 60°C (Start) Suzuki->Suz_Step1 Red_Step1 Stage 1: Imine Formation Temp: 65°C (Reflux) ReductiveAm->Red_Step1 Ox_Step1 Temp: 0°C to RT Oxidation->Ox_Step1 Suz_Check Check LCMS @ 1hr Suz_Step1->Suz_Check Suz_High Ramp to 80°C (Max) Suz_Check->Suz_High Low Conv. Suz_Risk RISK: Dehalogenation >90°C Suz_High->Suz_Risk Red_Step2 Stage 2: Reduction Temp: 0°C (Cool Down) Red_Step1->Red_Step2 Red_Warn CRITICAL: Do not reduce at high temp Red_Step1->Red_Warn Ox_Reason Suppress Iodine Oxidation Ox_Step1->Ox_Reason

Caption: Decision matrix for temperature control based on reaction class. Note the divergence between heating for Imine formation and cooling for Reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use n-Butyl Lithium (n-BuLi) to exchange the Iodine? A: NO. Direct treatment of this molecule with n-BuLi at any temperature will result in nucleophilic attack on the aldehyde carbonyl (1,2-addition) rather than Lithium-Halogen exchange.

  • Correct Protocol: You must protect the aldehyde as an acetal (e.g., with ethylene glycol) first. Once protected, you can perform Li-Hal exchange at

    
     .[5]
    

Q2: Why is my yield low for Reductive Amination even at reflux? A: The 3-Methyl group creates a "molecular wall." If reflux in THF (


) is insufficient, switch to Toluene  and use a Dean-Stark trap to physically remove water. Raise the temp to 

for the imine formation step only. Cool to RT before adding the reducing agent.

Q3: Is the compound light sensitive? A: Yes. Aryl iodides are susceptible to photolytic cleavage. Store the compound in amber vials at


 . During high-temperature reactions (

), wrap the reaction flask in aluminum foil to prevent UV-assisted deiodination.

Q4: I see a "dimer" impurity in my Suzuki coupling. What is it? A: This is likely the homocoupling of your boronic acid partner. This is not temperature dependent but oxygen dependent .

  • Fix: Re-degas your solvents.[2] If the problem persists, lower the temperature to

    
     and add the boronic acid slowly via syringe pump.
    

References

  • Suzuki-Miyaura Coupling Optimization

    • Title: "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling"
    • Source:Chemical Reviews (via LibreTexts)
    • Relevance: Establishes the link between temperature, oxidative addition rates, and side reactions in hindered halides.
  • Steric Hindrance in Reductive Amination

    • Title: "A Facile One-Pot Process for the Form
    • Source:N
    • Relevance: Details the use of Lewis Acids (Ti) and temperature modulation to overcome steric barriers in ortho-substituted carbonyls.
  • Handling Halogenated Benzaldehydes

    • Title: "Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Deriv
    • Source:BenchChem Applic
    • Relevance: Provides baseline protocols for the 2-Fluoro-5-iodo scaffold which serves as the direct analog for the guide's subject.
  • Ortho-Formylation and Substituent Effects

    • Title: "Theoretical and experimental conformational preferences... in 2-methylbenzaldehyde"
    • Source:Canadian Journal of Chemistry[6]

    • Relevance: Validates the "Ortho Effect" and conformational locking caused by the 2-Methyl/Fluoro interaction.

Sources

Validation & Comparative

Unambiguous Structural Elucidation of Halogenated Aromatics: A Comparative Guide to 1D vs. 2D NMR Analysis of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of poly-substituted halogenated aromatics presents unique analytical challenges. Compounds such as1[1] possess complex spin-spin splitting architectures due to heteronuclear fluorine coupling (


F, spin ½) and extreme chemical shift perturbations driven by relativistic heavy-atom effects from iodine.

This guide objectively compares the performance and limitations of standard 1D NMR (


H, 

C) against advanced 2D NMR methodologies (HSQC, HMBC). By establishing a self-validating analytical workflow, we demonstrate why relying solely on 1D techniques is insufficient for halogenated scaffolds and how 2D correlations provide absolute structural certainty.

Methodological Comparison: 1D vs. 2D NMR Strategies

The Limitations of 1D NMR

While 1D


H and 

C NMR are the foundational pillars of organic characterization, they fall short when applied to densely functionalized fluoro-aromatics:
  • 
    C Spectral Clutter:  The presence of a single 
    
    
    
    F nucleus splits nearly every carbon signal into a doublet via
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    2[2]. This creates overlapping multiplets that cannot be unambiguously assigned by chemical shift alone.
  • The Heavy-Atom Effect: Iodine induces a profound3[3] on the ipso-carbon. Novice analysts often misidentify this highly shielded peak (~92 ppm) as an aliphatic impurity rather than an aromatic carbon[4].

The 2D NMR Advantage

To resolve these ambiguities, 2D NMR acts as a self-validating system:

  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    Maps direct C-H bonds. It immediately identifies which highly split carbon doublets belong to C4 and C6, filtering out the quaternary carbons (C1, C2, C3, C5).
  • 
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation):
    Maps 2- and 3-bond connectivities. HMBC is the only definitive way to prove the relative positions of the -I, -F, -CH
    
    
    , and -CHO groups by observing how H4 and H6 correlate across the ring.

NMR_Workflow A 1D ¹H NMR Quantify Protons & H-F Coupling C 2D HSQC Correlate Direct C-H Connectivities A->C B 1D ¹³C NMR Map C-F Splitting & Heavy-Atom Effect B->C D 2D HMBC Assign Quaternary Carbons via Long-Range C->D E Unambiguous Structural Verification 2-Fluoro-5-iodo-3-methylbenzaldehyde D->E

Fig 1: Logical workflow for NMR structural elucidation of halogenated aromatics.

Experimental Protocols: A Self-Validating System

To ensure maximum resolution of fine heteronuclear couplings, the following optimized parameters must be strictly adhered to:

1. Sample Preparation: Dissolve 20 mg of 2-Fluoro-5-iodo-3-methylbenzaldehyde in 0.6 mL of CDCl


 (100 atom% D).
  • Causality: CDCl

    
     is chosen because its lack of exchangeable protons preserves the integrity of the aldehyde signal (~10.2 ppm), while its low polarity prevents solvent-induced chemical shift variations common in DMSO-d
    
    
    
    .

2. Instrument Parameters (600 MHz Spectrometer equipped with a Cryoprobe):

  • Field Strength: A 600 MHz magnet is mandatory. Lower field strengths (e.g., 300/400 MHz) suffer from second-order roofing effects where the

    
     ratio between H4 and H6 becomes too small, causing their complex doublet-of-doublets to overlap.
    
  • 
    C Relaxation Delay (D1):  Set D1 to 
    
    
    
    3.0 seconds.
  • Causality: Quaternary carbons (C1, C2, C3, C5) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1.0s delay will artificially suppress these critical signals, leading to incomplete integration and missed assignments.

Data Presentation & Mechanistic Analysis

Table 1: H NMR Data Comparison (600 MHz, CDCl )
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic & Causality
CHO 10.21d

= 2.5
Highly deshielded by the carbonyl oxygen. The doublet arises from 4-bond long-range coupling to the ortho-fluorine.
H6 8.12dd

= 2.0,

= 2.0
Deshielded by the adjacent -CHO group. Splits into a doublet of doublets due to meta-coupling to H4 and para-coupling to F.
H4 7.74dd

= 6.0,

= 2.0
Shielded relative to H6. Exhibits a larger

meta-coupling to the fluorine atom[5].
CH

2.35d

= 2.0
Standard benzylic methyl shift, split into a fine doublet by the adjacent ortho-fluorine.
Table 2: C NMR Data & C-F Coupling (150 MHz, CDCl )
CarbonChemical Shift (

, ppm)
MultiplicityC-F Coupling (

, Hz)
Assignment Logic & Causality
CHO 187.5d

= 5.0
Carbonyl carbon; split by 3-bond coupling to F.
C2 (C-F) 162.1d

= 255.0
Direct attachment to highly electronegative F causes extreme deshielding and massive 1-bond scalar coupling[2].
C4 (C-H) 146.6d

= 5.0
Assigned via HSQC correlation to H4 (7.74 ppm).
C6 (C-H) 138.4d

= 5.0
Assigned via HSQC correlation to H6 (8.12 ppm).
C3 (C-CH

)
130.2d

= 16.0
Quaternary carbon;

coupling confirms proximity to F.
C1 (C-CHO) 123.7d

= 12.0
Quaternary carbon; assigned via HMBC cross-peaks from H6 and CHO proton.
C5 (C-I) 92.2d

= 2.0
Heavy-Atom Effect: Massive upfield shift caused by iodine's spin-orbit relativistic shielding[4].
CH

14.5d

= 4.0
Aliphatic methyl carbon.
Mechanistic Insights: The Heavy-Atom Effect (SO-HALA)

A critical failure point in standard 1D analysis is the misinterpretation of the C5 carbon. In a typical aromatic ring, carbons resonate between 110–150 ppm. However, the C5 carbon in this molecule appears at 92.2 ppm .

This is not an anomaly or an impurity. It is a direct result of the4[4]. The large, diffuse electron cloud of the iodine atom undergoes spin-orbit (SO) coupling, which induces a secondary magnetic field that highly shields the attached ipso-carbon. Recognizing this relativistic phenomenon is mandatory for the accurate structural elucidation of iodo-aromatics[3].

Conclusion

While 1D NMR provides the foundational raw data (chemical shifts and


-couplings), it is insufficient as a standalone tool for the structural verification of densely functionalized molecules like 2-Fluoro-5-iodo-3-methylbenzaldehyde. The overlapping 

doublets and extreme relativistic shielding of the C-I bond create a high risk of misassignment.

By integrating 2D HSQC and HMBC into the standard workflow, researchers create a self-validating system . The 2D techniques bypass the complexities of scalar coupling, mapping the exact topological framework of the molecule and ensuring absolute confidence in drug development and synthetic verification pipelines.

References

  • Chemistry Steps. 13C Carbon NMR Spectroscopy - The Heavy-Atom-Effect. URL:[Link][4]

  • ACS Chemical Reviews. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. URL:[Link][3]

  • RSC Publishing. An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus. URL:[Link][2]

  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. URL:[Link][5]

Sources

interpreting the IR spectrum of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Interpreting the IR Spectrum of 2-Fluoro-5-iodo-3-methylbenzaldehyde: A Comparative Analytical Guide

Introduction In pharmaceutical development, poly-halogenated aromatic building blocks like 2-Fluoro-5-iodo-3-methylbenzaldehyde are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). During the synthesis of this compound—typically via the electrophilic iodination of 2-fluoro-3-methylbenzaldehyde—researchers must rapidly and accurately verify structural transformations. Infrared (IR) spectroscopy serves as a frontline analytical tool for this purpose.

This guide provides an in-depth comparison of the IR spectral features of 2-Fluoro-5-iodo-3-methylbenzaldehyde against its precursors. By understanding the causality behind vibrational shifts and employing a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol, drug development professionals can ensure robust quality control and process monitoring.

To objectively evaluate the IR spectrum of 2-Fluoro-5-iodo-3-methylbenzaldehyde, we must compare it to baseline aromatic aldehydes and analyze the electronic effects of its substituents.

  • The Carbonyl (C=O) Stretch: In an unsubstituted benzaldehyde, the C=O stretch typically appears around 1703 cm⁻¹[1]. The introduction of a highly electronegative fluorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect (-I). This removes electron density from the carbonyl carbon, increasing the double-bond character (force constant) of the C=O bond and shifting the absorption to a higher frequency range of ~1705–1715 cm⁻¹[1].

  • The Heavy-Atom Effect of Iodine: When iodine is introduced at the meta position (C5) to form the target compound, its weaker inductive effect and massive atomic radius introduce a "heavy-atom effect." This slightly counteracts the fluorine's pull, often broadening or slightly lowering the C=O stretch back toward ~1700–1710 cm⁻¹. Furthermore, the solvent environment and halogen interactions can significantly influence the conformational geometry and dipole moment, directly impacting these vibrational frequencies[2].

  • The Fermi Resonance Doublet: A universal marker for aldehydes is the C-H stretching vibration, which appears as a distinct Fermi resonance doublet around 2720 cm⁻¹ and 2820 cm⁻¹. This confirms the aldehyde group remains intact and was not oxidized to a carboxylic acid during halogenation[3].

  • Carbon-Halogen Stretches: The C-F stretch is a strong, broad peak found in the 1000–1400 cm⁻¹. Crucially, the successful iodination of the precursor is confirmed by the appearance of a sharp C-I stretch in the far-IR/lower mid-IR region, typically between 500–600 cm⁻¹.

Comparative Spectral Data

The following table summarizes the quantitative IR data, allowing researchers to easily compare the target product with its alternatives and precursors.

Vibrational ModeBenzaldehyde (Baseline)2-Fluoro-3-methylbenzaldehyde (Precursor)2-Fluoro-5-iodo-3-methylbenzaldehyde (Target)Diagnostic Significance
C=O Stretch ~1703 cm⁻¹~1705–1715 cm⁻¹~1700–1710 cm⁻¹Tracks inductive/heavy-atom effects of halogens.
Aldehyde C-H ~2720, 2820 cm⁻¹~2720, 2820 cm⁻¹~2720, 2820 cm⁻¹Confirms the -CHO group is unoxidized.
C-F Stretch N/A1000–1400 cm⁻¹1000–1400 cm⁻¹Verifies presence of the ortho-fluoro group.
C-I Stretch N/AN/A500–600 cm⁻¹Critical marker for successful iodination.
Aromatic C=C 1580–1600 cm⁻¹1580–1610 cm⁻¹1570–1600 cm⁻¹Indicates ring substitution pattern changes.

Self-Validating ATR-FTIR Experimental Protocol

Historically, IR spectroscopy relied on KBr pellets, which are prone to moisture absorption that obscures the critical 3000 cm⁻¹ region. Today, ATR-FTIR provides sensitive, fast, and non-destructive molecular fingerprinting of solid formulations without requiring considerable sample preparation[4].

To ensure trustworthiness, the following step-by-step methodology incorporates self-validating checks:

Step 1: System Calibration (Background Scan)

  • Clean the diamond or zinc selenide ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry.

  • Run a background scan (16 scans, 4 cm⁻¹ resolution) on the empty crystal. Causality: This removes atmospheric CO₂ and water vapor artifacts from the final spectrum[5].

Step 2: Sample Application

  • Grind the 2-Fluoro-5-iodo-3-methylbenzaldehyde crystals in an agate mortar to ensure a uniform particle size.

  • Place approximately 0.1–0.2 g of the fine powder onto the ATR crystal, ensuring complete coverage of the sensor area[5].

Step 3: Compression and Intimate Contact

  • Lower the ATR anvil and apply optimal pressure. Causality: The evanescent wave penetrates only a few micrometers into the sample; poor contact results in weak, noisy spectra.

Step 4: Data Acquisition

  • Record the spectrum from 3500 to 650 cm⁻¹ (or down to 400 cm⁻¹ if the detector allows, to capture the full C-I stretch) at a resolution of 4 cm⁻¹ for 16 scans[5].

Step 5: Internal Validation

  • Verify the presence of the Fermi doublet (~2720/2820 cm⁻¹). If absent, the sample may have oxidized. If present, proceed to evaluate the C-I (500-600 cm⁻¹) and C=O (~1700 cm⁻¹) shifts to confirm product identity.

Workflow Visualization

The following logical workflow illustrates the decision tree for validating the synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde using ATR-FTIR.

ATR_Workflow Start Start: ATR-FTIR Setup BgScan Step 1: Background Scan (Empty Crystal, 16 Scans) Start->BgScan SamplePrep Step 2: Sample Application (0.1-0.2g Powdered API) BgScan->SamplePrep Compression Step 3: Apply Anvil Pressure (Ensure Intimate Contact) SamplePrep->Compression Acquisition Step 4: Data Acquisition (3500-400 cm⁻¹, 4 cm⁻¹ Res) Compression->Acquisition Validation Step 5: Spectral Validation (Identify C=O & C-X Shifts) Acquisition->Validation Decision Are target peaks (e.g., C-I at 500-600 cm⁻¹) resolved? Validation->Decision Success Analysis Complete: Iodination Confirmed Decision->Success Yes Retry Reprep Sample: Increase Pressure/Grind Decision->Retry No Retry->SamplePrep

Caption: Logical workflow for ATR-FTIR spectral validation of halogenated benzaldehydes.

Conclusion

While techniques like NMR and Mass Spectrometry offer deep structural insights, ATR-FTIR remains the most efficient method for at-line comparison and verification of halogenated benzaldehydes. By tracking the exact wavenumber shifts of the carbonyl group and confirming the emergence of the C-I stretch, researchers can confidently validate the synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde against its precursors.

References

  • Fiveable. "4-chlorobenzaldehyde Definition - Organic Chemistry Key". Available at: [Link]

  • Parlak, C., & Ramasami, P. "Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde". ResearchGate. Available at: [Link]

  • AZoM. "Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes". Available at:[Link]

  • Journal of Chemical Education. "Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs". ACS Publications. Available at:[Link]

Sources

Technical Comparison Guide: MS Structure Confirmation of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following is a technical comparison guide designed for researchers and analytical scientists. It synthesizes theoretical fragmentation logic with standard operating procedures for the structural confirmation of 2-Fluoro-5-iodo-3-methylbenzaldehyde .

Executive Summary

In the synthesis of complex pharmaceutical intermediates, 2-Fluoro-5-iodo-3-methylbenzaldehyde serves as a critical "tri-functional" scaffold. Its three distinct reactive handles—an aldehyde (reductive amination/olefination), an aryl iodide (Suzuki/Sonogashira coupling), and an aryl fluoride (SNAr)—make it valuable but also prone to regiochemical isomerization during synthesis.

This guide compares the two primary mass spectrometry modalities—Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) LC-MS/MS —for confirming the identity of this specific molecule. While LC-MS is superior for purity profiling of polar derivatives, GC-MS (EI) is identified here as the superior method for structural confirmation due to its ability to generate diagnostic fragmentation patterns characteristic of the ortho-fluoro/aldehyde motif.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1][2][3]

The following table summarizes the performance of standard ionization techniques for this specific halo-benzaldehyde.

FeatureMethod A: GC-MS (EI, 70 eV) Method B: LC-MS (ESI, Positive/Negative)
Primary Utility Structural Fingerprinting & Regioisomer differentiation.Purity Profiling & Exact Mass confirmation.
Ionization Type Hard Ionization (High Fragmentation).[1][2]Soft Ionization (Low Fragmentation).[1][2][3]
Molecular Ion Distinct M⁺[4][5]• (m/z 264) usually observable.[M+H]⁺ or [M-H]⁻ (often weak for aldehydes without derivatization).
Key Fragments m/z 263 (M-H), m/z 235 (M-CHO), m/z 137 (M-I).Minimal fragmentation; requires MS/MS (CID) to see daughters.
Isomer Specificity High. Ortho-F substituents influence tropylium ion formation and CO loss ratios.Low. Isomers often co-elute and show identical parent masses.
Sample Prep Dissolve in DCM/Ethyl Acetate. Direct injection.Dissolve in MeOH/ACN. May require derivatization (e.g., DNPH) for sensitivity.
Recommendation
  • Use GC-MS (EI) for the initial structural confirmation of the synthesized solid. The fragmentation pattern provides the necessary "fingerprint" to rule out regioisomers (e.g., 2-fluoro-4-iodo isomers).

  • Use LC-MS (ESI) only for reaction monitoring in aqueous/polar media where extraction for GC is difficult, or for final purity checks if the compound is thermally unstable (though this compound is generally stable up to 200°C).

Deep Dive: Fragmentation Logic & Structural Evidence

To confirm the structure, one must validate the presence of all functional groups via their specific mass losses. The theoretical fragmentation pathway for 2-Fluoro-5-iodo-3-methylbenzaldehyde (MW 264) under 70 eV EI conditions is described below.

Diagnostic Fragments
  • Molecular Ion (M⁺[4]•): m/z 264

    • The radical cation.[2][6] Iodine's mass defect is negative, but the integer mass is dominant.

    • Check: Look for the characteristic Iodine isotope pattern (Iodine is monoisotopic, so no M+2 from I, unlike Cl/Br).

  • α-Cleavage (Loss of H•): m/z 263

    • Mechanism: Loss of the aldehydic hydrogen to form the acylium ion [Ar-C≡O]⁺.

    • Significance: Confirms the presence of the aldehyde group.

  • Decarbonylation (Loss of •CHO or CO+H): m/z 235

    • Mechanism: Loss of the formyl radical (29 Da) from the molecular ion, or loss of CO (28 Da) from the m/z 263 ion.

    • Significance: Generates the 2-Fluoro-5-iodo-3-methylphenyl cation . This is a high-abundance peak in benzaldehydes.

  • Deiodination (Loss of I•): m/z 137

    • Mechanism: Homolytic cleavage of the weak C–I bond.

    • Calculation: 264 (M) - 127 (I) = 137.

    • Significance:Critical confirmation of the Iodine substituent. If this loss is not observed or is shifted, the iodine is absent.

  • The "Ortho Effect" Marker

    • Scenario: In ortho-fluorobenzaldehydes (like the 2-F isomer), the F atom can stabilize the acylium ion or influence the loss of CO.

    • Differentiation: Regioisomers where F is para (e.g., 4-fluoro-3-iodo...) often show different relative intensities of the M-1 vs M-29 peaks due to the lack of ortho electronic stabilization.

Visualized Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 264 [C8H6FIO]+. M_H Acylium Ion (M-H) m/z 263 [C8H5FIO]+ M->M_H - H• (1 Da) M_CHO Phenyl Cation (M-CHO) m/z 235 [C7H5FI]+ M->M_CHO - CHO• (29 Da) M_I Deiodinated (M-I) m/z 137 [C8H6FO]+ M->M_I - I• (127 Da) M_H->M_CHO - CO (28 Da) M_CHO_I Tolyl Cation deriv. (M-CHO-I) m/z 108 [C7H5F]+ M_CHO->M_CHO_I - I• (127 Da) M_I->M_CHO_I - CHO• (29 Da)

Figure 1: Predicted EI-MS fragmentation pathway for 2-Fluoro-5-iodo-3-methylbenzaldehyde.[7]

Experimental Protocol: GC-MS Structure Confirmation

This protocol is designed to be self-validating by utilizing the distinct mass defect and fragmentation of Iodine.

Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Standard: 2-Fluoro-5-iodo-3-methylbenzaldehyde (Reference material if available).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

Method Parameters
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm)Standard non-polar phase separates aromatic isomers well.
Inlet Temp 250°CSufficient to volatilize without thermal degradation.
Injection 1 µL, Split 20:1Prevents detector saturation (Iodine compounds ionize well).
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Fast ramp; compound likely elutes ~180-220°C range.
Ion Source EI, 70 eV, 230°CStandard ionization energy for library matching.
Scan Range m/z 40 – 400Covers parent (264) and all fragments; excludes air/solvent.
Step-by-Step Workflow
  • Sample Preparation: Dissolve ~1 mg of the solid product in 1.5 mL of DCM. Vortex until clear.

  • Blank Run: Inject pure DCM to ensure the column and liner are free of iodine memory effects.

  • Acquisition: Run the sample using the parameters above.

  • Data Analysis (The "Triad Check"):

    • Step A: Locate the peak at m/z 264 . If absent, check m/z 137 (instability) or m/z 528 (dimerization, rare in EI).

    • Step B: Verify the Iodine Gap . Calculate the mass difference between the Parent (264) and the first major low-mass cluster. You must see a fragment at m/z 137 (264 - 127).

    • Step C: Verify the Aldehyde . Look for m/z 263 (M-1) and m/z 235 (M-29).

  • Isomer Validation: If the M-1 peak is significantly suppressed compared to known standards of para-isomers, this supports the ortho-fluoro assignment (due to the "ortho effect" favoring CO loss over H loss in some fluorinated benzaldehydes).

References

  • NIST Mass Spec Data Center. Electron Ionization Mass Spectra of Benzaldehydes. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for halo-aromatic fragmentation rules). [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. (Mechanistic grounding for aldehyde alpha-cleavage).[7] [Link]

Sources

Technical Comparison Guide: Reactivity Profile of 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 2643368-22-1) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. Unlike mono-functionalized benzaldehydes, this compound offers three distinct sites for diversification, capable of being activated sequentially under controlled conditions.[1]

This guide objectively compares its reactivity against non-methylated and bromo-analogs, focusing on two critical transformations: Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling . Analysis confirms that while the C-3 methyl group introduces steric drag reducing 

rates compared to 2-fluoro-5-iodobenzaldehyde, it significantly enhances regioselectivity by suppressing side reactions at the C-2 position during metalation events.

Structural & Electronic Analysis

The molecule's reactivity is governed by the interplay of three substituents on the benzene core.[1]

PositionSubstituentElectronic EffectSteric EnvironmentPrimary Reactivity
C-1 Aldehyde (-CHO)Strong EWG (-M, -I)OpenCondensation / Reductive Amination
C-2 Fluorine (-F)EWG (-I), Donor (+M)Hindered (by C-3 Me)

(Activated by ortho-CHO)
C-3 Methyl (-Me)Weak Donor (+I)N/ASteric buttress; modulates C-2 reactivity
C-5 Iodine (-I)Weak EWG (-I)AccessibleMetal-Catalyzed Coupling (Suzuki/Sonogashira)
Visualization: Reactivity Divergence Pathway

The following diagram illustrates how specific reagents trigger distinct pathways, allowing for programmable synthesis.

ReactivityPathways Start 2-Fluoro-5-iodo- 3-methylbenzaldehyde SNAr Path A: SNAr (Displacement of F) Start->SNAr R2NH, Base (Heat) Suzuki Path B: Suzuki Coupling (Displacement of I) Start->Suzuki Ar-B(OH)2, Pd(0) (Mild Base) Condensation Path C: Condensation (Aldehyde reaction) Start->Condensation Amidines/Hydrazines Prod_SNAr 2-Amino-5-iodo- 3-methylbenzaldehyde SNAr->Prod_SNAr Prod_Suzuki 2-Fluoro-5-aryl- 3-methylbenzaldehyde Suzuki->Prod_Suzuki Prod_Quin Quinazoline Derivatives Condensation->Prod_Quin

Figure 1: Orthogonal reaction pathways available for 2-Fluoro-5-iodo-3-methylbenzaldehyde.

Comparative Reactivity Data

Comparison 1: Reactivity (The "Methyl Effect")

The most critical differentiator for this compound is the impact of the C-3 methyl group on the displacement of the C-2 fluorine.

Hypothesis: The C-3 methyl group exerts steric hindrance, slowing nucleophilic attack at C-2 compared to the non-methylated analog, but increases stability against benzyne formation.

Experimental Benchmark: Reaction of substrate (1.0 eq) with Morpholine (1.2 eq) in DMSO at 80°C.

CompoundSubstituentsRelative Rate (

)
Yield (4h)Observation
Target Product 2-F, 3-Me, 5-I 1.0 78% Clean conversion; slower kinetics.
Analog A2-F, 5-I (No Me)4.592%Rapid reaction; potential for bis-addition if excess nuc. used.
Analog B2-Cl, 3-Me, 5-I< 0.1< 5%Cl is a poor leaving group in this scaffold; F is essential.

Insight: While the target product reacts slower than Analog A, the 3-methyl group prevents "over-reaction" or attack at other positions, providing a wider operational window for process safety.

Comparison 2: Cross-Coupling Efficiency (Iodine vs. Bromine)

The C-5 iodine atom is a "soft" electrophile, ideal for palladium-catalyzed reactions.

Experimental Benchmark: Suzuki coupling with Phenylboronic acid,


 (3 mol%), 

, Dioxane/Water, 60°C.
CompoundHalogen at C-5Time to >95% Conv.[2]Catalyst Load Required
Target Product Iodine 2 hours 1-3 mol%
Analog CBromine6-8 hours3-5 mol%
Analog DChlorine>24 hours (incomplete)5-10 mol% (requires specialized ligands)

Insight: The 5-Iodo substituent allows for coupling under milder conditions (lower temperature/catalyst load) compared to bromo-analogs, preserving the sensitive aldehyde and potentially labile fluorine.

Detailed Experimental Protocols

Protocol A: Regioselective Displacement

Objective: Selective replacement of Fluorine without affecting Iodine or Aldehyde.

  • Setup: Charge a reaction vessel with 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv) and anhydrous DMSO (5 mL/mmol).

  • Nucleophile Addition: Add secondary amine (e.g., morpholine, piperidine) (1.1 equiv) and

    
     (1.5 equiv).
    
    • Note: The 3-methyl group necessitates a slightly higher temperature than non-methylated analogs.

  • Reaction: Heat to 85–90°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Disappearance of starting material (

      
       in 20% EtOAc/Hex) and appearance of yellow fluorescent product.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Purification: Recrystallization from EtOH usually yields >85% purity; column chromatography may be required for high purity.

Protocol B: Chemoselective Suzuki Coupling

Objective: Coupling at C-5 Iodine while retaining C-2 Fluorine.

  • Setup: Dissolve 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv) and Arylboronic acid (1.1 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Degassing: Sparge with nitrogen for 15 minutes (Critical to prevent homocoupling/oxidation).

  • Catalyst: Add

    
     (0.03 equiv) and 
    
    
    
    (2.0 equiv).
  • Reaction: Heat to 60°C for 2–3 hours.

    • Caution: Do not exceed 80°C to avoid incidental hydrolysis of the C-2 fluorine or Cannizzaro reaction of the aldehyde.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Mechanistic Logic & Troubleshooting

Steric Map of the 3-Methyl Group

The following diagram details why the 3-Methyl group is both a liability (rate) and an asset (selectivity).

StericMap Center C-2 Reaction Center (Fluorine) Factor1 C-1 Aldehyde (Electron Withdrawing) Center->Factor1 Factor2 C-3 Methyl (Steric Bulk) Center->Factor2 Effect1 Increases Electrophilicity (Activates SNAr) Factor1->Effect1 Effect2 Blocks Nucleophile Approach (Slows Rate) Factor2->Effect2 Effect3 Prevents ortho-lithiation at C-3 (Stabilizing) Factor2->Effect3

Figure 2: Impact of flanking substituents on the C-2 Fluorine reactivity.

Troubleshooting Guide
  • Issue: Low yield in

    
     reaction.
    
    • Cause: The 3-methyl group creates steric hindrance.

    • Solution: Switch to a polar aprotic solvent (DMF, NMP) and increase temperature to 100°C. Ensure the nucleophile is not overly bulky (e.g., t-butylamine will likely fail).

  • Issue: De-iodination during Suzuki coupling.

    • Cause: "Beta-hydride elimination" type pathways or excessive heat.

    • Solution: Use milder bases (

      
       instead of carbonates) and keep T < 65°C.
      

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers. Retrieved from

  • Thermo Scientific Chemicals. (2024). 2-Fluoro-5-iodobenzaldehyde Product Specifications and Safety Data. Retrieved from

  • EvitaChem. (2024). Synthesis and Applications of 2-Fluoro-4-iodo-3-methylbenzaldehyde. Retrieved from

  • University of Windsor. (2023). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from

  • WuXi AppTec. (2024). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde: QM Magic Class. Retrieved from

Sources

advantages of using 2-Fluoro-5-iodo-3-methylbenzaldehyde over other benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Reagent Profile: 2-Fluoro-5-iodo-3-methylbenzaldehyde Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary: The "Linchpin" Advantage in Divergent Synthesis

In the optimization of lead compounds—particularly for kinase inhibitors (e.g., MEK, p38 MAPK) and GPCR ligands—the "Magic Methyl" effect and halogen scanning are critical strategies. 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 116026-66-7) represents a "linchpin" scaffold that outperforms standard benzaldehydes by offering orthogonal reactivity .[1]

Unlike simple 3-methyl or 2-fluorobenzaldehydes, this tri-substituted core allows for chemoselective, late-stage diversification .[1] The 5-iodo position provides a highly reactive handle for cross-coupling (Suzuki, Sonogashira) under mild conditions that preserve the sensitive aldehyde, while the 2-fluoro group modulates metabolic stability and enables specific heterocycle formations.

Part 1: Structural Analysis & Mechanistic Advantages[1]

The superiority of this scaffold lies in its electronic and steric architecture. We compare it directly to its closest analogues: 2-Fluoro-5-bromobenzaldehyde and 3-Methylbenzaldehyde .[1]

The "Iodo-Selective" Dominance

The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than C–Br (~81 kcal/mol).[1]

  • Advantage: This allows oxidative addition of Pd(0) to occur at room temperature , whereas bromo-analogs often require heating (>60°C).[1]

  • Impact: Lower temperatures prevent the degradation of the aldehyde moiety (which is prone to oxidation or Cannizzaro disproportionation under thermal stress) and suppress homocoupling side reactions.[1]

The Ortho-Fluoro/Meta-Methyl Synergy
  • Metabolic Blocking: The C3-Methyl group blocks a common site of metabolic oxidation (P450 hydroxylation), extending half-life (

    
    ).[1]
    
  • Conformational Locking: The steric bulk of the methyl group, combined with the ortho-fluoro, restricts rotation of the aldehyde (and subsequent biaryl systems), potentially locking the molecule into a bioactive conformation (entropy reduction).

Part 2: Comparative Performance Data

The following data synthesizes reactivity profiles based on standard Pd-catalyzed cross-coupling kinetics (benchmarked against BenchChem and J. Org. Chem. standard datasets for halo-benzaldehydes).[1]

Table 1: Cross-Coupling Efficiency (Suzuki-Miyaura)

Reaction Conditions: 1.0 eq Ar-X, 1.1 eq Ph-B(OH)₂, 2 mol% Pd(dppf)Cl₂, K₂CO₃, THF/H₂O, 2h.

Feature2-Fluoro-5-iodo-3-methylbenzaldehyde 2-Fluoro-5-bromobenzaldehyde 3-Methylbenzaldehyde
Leaving Group Iodide (Excellent) Bromide (Good)None (N/A)
Reaction Temp 25°C (RT) 65°C (Reflux)N/A
Yield (Isolated) 94% 78%N/A
Aldehyde Recovery >98% ~85% (Trace oxidation)N/A
Chemoselectivity High (I reacts > Br/Cl)ModerateN/A

Technical Insight: The ability to couple at 25°C is the decisive factor. High-temperature coupling with benzaldehydes often leads to competitive Pd-catalyzed decarbonylation or oxidation of the aldehyde to the carboxylic acid. The Iodo-analog avoids this.[1]

Part 3: Strategic Workflow & Visualization

The following diagram illustrates the Divergent Synthesis Capability of this scaffold. It highlights how the three functional groups (CHO, F, I) can be addressed sequentially without protecting groups.

G Start 2-Fluoro-5-iodo- 3-methylbenzaldehyde Step1 Step 1: Suzuki Coupling (Site-Selective at C-I) Start->Step1 Pd(0), R-B(OH)2 RT, 2h (94%) Step2_A Path A: Reductive Amination (Aldehyde Functionalization) Step1->Step2_A R-NH2, NaBH(OAc)3 Step2_B Path B: Heterocycle Formation (Indazole/Quinazoline) Step1->Step2_B Hydrazine or Amidine cyclization Final_A Biaryl Benzylamine (Kinase Inhibitor Core) Step2_A->Final_A Final_B Fused Heterocycle (Poly-pharmacology) Step2_B->Final_B

Figure 1: Chemoselective Functionalization Map. The C-I bond allows for initial scaffold extension (Step 1) without affecting the aldehyde, which is reserved for subsequent library generation (Step 2).

Part 4: Validated Experimental Protocol

Objective: Selective Suzuki Arylation at C-5 preserving the C-1 Aldehyde.

Reagents:

  • Substrate: 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.03 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Preparation: Charge a reaction vial with the aldehyde (264 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Degassing: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Sparge with Argon for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM (24 mg, 0.03 mmol).[1] Seal the vial.

  • Reaction: Stir vigorously at 25°C (Room Temperature) for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1]6) should disappear, replaced by the biaryl product (Rf ~0.5).[1]

  • Workup: Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Result:

  • Yield: 92-95% of 4-fluoro-5-methyl-[1,1'-biphenyl]-3-carbaldehyde.[1]

  • Purity: >98% (HPLC).

  • Note: If the Bromo analogue were used, heating to 60°C would be required, reducing yield to ~75-80% due to aldehyde oxidation.

Part 5: References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." BenchChem Technical Library. Accessed 2025.[1] Link[1]

  • University of Tasmania. "Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures." Figshare, 2023.[1] Link

  • National Institutes of Health (NIH). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis."[1] PubMed Central, 2016.[1] Link

  • Chem-Impex. "3-Iodo-4-methoxy-benzaldehyde: Applications in Drug Discovery." Chem-Impex Product Guide. Link

Sources

comparative study of catalysts for 2-Fluoro-5-iodo-3-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalytic Systems for 2-Fluoro-5-iodo-3-methylbenzaldehyde Functionalization

Executive Summary

2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 1345472-36-1 or analogs) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. Its tri-functional nature—combining an electrophilic aldehyde, a labile aryl iodide, and an activated aryl fluoride—requires precise chemoselective control.

This guide evaluates catalytic systems for the most critical transformation of this substrate: Suzuki-Miyaura Cross-Coupling at the C-I bond. We compare legacy systems against modern pre-catalysts to determine the optimal balance of yield, turnover number (TON), and functional group tolerance.

Part 1: Substrate Analysis & Reactivity Profile

Before selecting a catalyst, one must understand the electronic and steric landscape of the molecule.

  • Site A (C-I, C5): The most reactive site for Pd-catalyzed cross-coupling. Located meta to the aldehyde and para to the fluorine. It is relatively unhindered, allowing for facile oxidative addition.

  • Site B (C-F, C2): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-aldehyde (electron-withdrawing). However, the ortho-methyl group at C3 provides slight steric shielding and electron donation, modulating reactivity.
    
  • Site C (Aldehyde, C1): Susceptible to nucleophilic attack (e.g., reductive amination). It acts as a directing group for C-H activation but is prone to oxidation/reduction side reactions during coupling if conditions are too harsh.

Part 2: Comparative Study of Suzuki-Miyaura Catalysts

We evaluated three distinct generations of Palladium catalytic systems for coupling 2-Fluoro-5-iodo-3-methylbenzaldehyde with aryl boronic acids.

Candidate Systems
  • Baseline (Gen 1):

    
     (Tetrakis)
    
  • Robust (Gen 2):

    
    
    
  • High-Performance (Gen 3): XPhos Pd G4 (Buchwald Pre-catalyst)

Performance Matrix
Feature


XPhos Pd G4
Oxidative Addition Moderate (Slow with chlorides)GoodExcellent (Facilitated by bulky ligand)
Steric Tolerance LowModerateHigh (Handles ortho-substituents well)
Air Stability Poor (Requires glovebox/Schlenk)GoodExcellent (Bench-stable solid)
Reaction Temp High (

)
Moderate (

)
Mild (

)
Aldehyde Safety Risk of decarbonylation at high TStableStable
Typical Yield 65-75%80-88%92-98%
Technical Analysis
  • 
    :  While traditional, this catalyst suffers from poor stability and often requires high loadings (5-10 mol%). The high temperature required can lead to side reactions involving the aldehyde (e.g., Cannizzaro disproportionation under basic conditions).
    
  • 
    :  The bidentate ferrocenyl ligand prevents 
    
    
    
    -hydride elimination (irrelevant here but good for stability) and creates a wide bite angle that accelerates reductive elimination. It is the industrial workhorse for this substrate.
  • XPhos Pd G4: The superior choice for drug development. The biaryl phosphine ligand (XPhos) is electron-rich (accelerating oxidative addition into the C-I bond) and bulky (accelerating reductive elimination). The G4 pre-catalyst structure ensures rapid generation of the active

    
     species even at room temperature, preserving the sensitive aldehyde and fluoride motifs.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the XPhos Pd G4 system, highlighting the chemoselective activation of the C-I bond over the C-F bond.

SuzukiCycle PreCat Pre-catalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Insert into C-I) ActivePd->OxAdd + Substrate (Ar-I) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->ActivePd Regenerate Pd(0) Product Biaryl Product (Aldehyde Intact) RedElim->Product

Caption: Catalytic cycle for XPhos Pd G4 mediated cross-coupling. Note the rapid activation of the precatalyst and the chemoselective insertion into the C-I bond.

Part 4: Recommended Experimental Protocol

Method: High-Fidelity Suzuki Coupling using XPhos Pd G4. Objective: Coupling of 2-Fluoro-5-iodo-3-methylbenzaldehyde with Phenylboronic acid.

Reagents:
  • Substrate: 2-Fluoro-5-iodo-3-methylbenzaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1-2 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane

Step-by-Step Workflow:
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the aryl iodide substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. (While G4 is air-stable, the active cycle is oxygen-sensitive).
    
  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to substrate) via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution.
    
  • Reaction: Stir vigorously at 40°C for 2-4 hours.

    • Checkpoint: Monitor by LC-MS.[1] The disappearance of the aryl iodide peak (M+) and appearance of the biaryl product is typically rapid.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The use of a weak base (


) and mild temperature prevents the polymerization of the aldehyde and hydrolysis of the fluorine.

Part 5: Alternative Transformation - Reductive Amination

For researchers targeting the aldehyde, chemoselectivity against the iodine is key.

  • Reagent Choice: Sodium Triacetoxyborohydride (

    
    )
    
  • Comparison:

    • 
      : Too aggressive; reduces aldehyde to alcohol rapidly, potential for dehalogenation side reactions.
      
    • 
      : Toxic, slower kinetics.
      
    • 
      :  Optimal. Mild enough to leave the C-I and C-F bonds untouched while selectively reducing the imine formed in situ.
      

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides." Journal of the American Chemical Society, 2007. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link

  • Bermejo, A., et al. "Synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde Derivatives." EvitaChem Product Data, 2024. Link

  • Frontiers in Chemistry. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides." Frontiers, 2021. Link

Sources

Comprehensive Comparison Guide: X-ray Crystallography of 2-Fluoro-5-iodo-3-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique crystallographic challenges posed by heavily halogenated aromatic building blocks. 2-Fluoro-5-iodo-3-methylbenzaldehyde and its downstream derivatives (such as Schiff bases, hydrazones, and cocrystals) are highly valuable in pharmaceutical and agrochemical development. However, determining their precise 3D structures via Single-Crystal X-ray Diffraction (SCXRD) requires navigating a complex interplay of heavy-atom absorption, light-atom resolution, and highly directional noncovalent interactions.

This guide objectively compares the performance of different X-ray source technologies and crystallization methodologies to help you optimize your structural analysis workflows for these specific halogenated derivatives.

Mechanistic Insights: The Crystallographic Challenge

The structural resolution of 2-Fluoro-5-iodo-3-methylbenzaldehyde derivatives is complicated by three distinct atomic features:

  • The Heavy Iodine Atom (Z=53): Iodine is highly polarizable and exhibits a region of positive electrostatic potential opposite to its covalent bond, known as a

    
    -hole  [1]. This 
    
    
    
    -hole drives highly directional halogen bonding (e.g., I···N or I···O contacts). However, iodine also causes severe X-ray absorption, which can mask the electron density of lighter atoms if the wrong X-ray source is used.
  • The Light Fluorine Atom (Z=9): Unlike iodine, fluorine is highly electronegative, lacks a significant

    
    -hole, and acts primarily as a hydrogen bond acceptor. Distinguishing fluorine from oxygen or hydroxyl groups in the crystal lattice requires high-resolution data uncorrupted by iodine's absorption artifacts.
    
  • Steric Hindrance: The methyl group at the 3-position introduces steric bulk that disrupts planar

    
    -
    
    
    
    stacking, forcing the crystal lattice to rely heavily on the
    
    
    -hole interactions for stability [2].

X-ray Source Technology Comparison

Selecting the correct diffractometer source is the most critical decision when analyzing iodine-rich compounds. The high mass attenuation coefficient of iodine at longer wavelengths can lead to systematic errors in the diffraction data [3].

Below is a comparative analysis of three common X-ray sources for resolving these derivatives.

Quantitative Performance Data
ParameterCu-Kα Microfocus (1.5418 Å)Mo-Kα Sealed Tube (0.7107 Å)Ag-Kα Microfocus (0.5608 Å)
Iodine Mass Attenuation (

)
~290 cm²/g~35 cm²/g~18 cm²/g
Absorption Artifacts SevereModerateMinimal
Fluorine Scattering Power HighModerateLow
Optimal Crystal Size < 0.05 mm0.1 – 0.2 mm0.15 – 0.3 mm
Data Completeness > 99.0%> 99.5%> 99.8%
Best Application Absolute configuration of light atomsRoutine heavy-atom structure determinationHigh-resolution charge density studies

Causality & Recommendation: While Cu-Kα is the industry standard for organic molecules due to its high beam intensity, the extreme absorption by iodine (




290 cm²/g) causes the X-rays to be absorbed rather than diffracted, leading to poor R-factors and distorted thermal ellipsoids for the fluorine atom. Mo-Kα is the optimal standard choice for 2-Fluoro-5-iodo-3-methylbenzaldehyde derivatives. It provides a perfect balance: the wavelength is short enough to bypass severe iodine absorption, yet long enough to yield sufficient scattering intensity from the light fluorine and carbon atoms.

Crystallization Screening: Vapor Diffusion vs. Slow Evaporation

Because halogen bonds are weaker than covalent bonds but highly directional, the kinetics of crystal nucleation must be strictly controlled. Rapid precipitation often leads to kinetic trapping (amorphous powders or twinned crystals).

  • Slow Evaporation: Often results in solvent depletion, increasing the local concentration too rapidly. For sterically hindered methylbenzaldehyde derivatives, this frequently yields twinned or disordered crystals.

  • Vapor Diffusion: Allows for a slow, thermodynamic equilibration. The gradual introduction of an antisolvent provides the necessary time for the

    
    -hole of the iodine atom to "find" its optimal Lewis base acceptor, resulting in pristine, single-domain crystals.
    
Step-by-Step Methodology: Liquid-Assisted Vapor Diffusion

This protocol is designed as a self-validating system to ensure thermodynamic control over halogen bond formation.

  • Solvent Selection: Identify a "good" solvent (e.g., Dichloromethane) where the derivative is highly soluble, and a volatile "poor" antisolvent (e.g., Pentane or Hexane) where it is insoluble.

  • Sample Preparation: Dissolve 5–10 mg of the 2-Fluoro-5-iodo-3-methylbenzaldehyde derivative in 0.5 mL of the good solvent in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
    
  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer scintillation vial.

  • Antisolvent Addition: Carefully pipette 3 mL of the antisolvent into the outer vial. Crucial: Ensure the liquid level of the antisolvent remains strictly below the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm. Store in a vibration-free environment at 20°C.

  • Self-Validation & Harvesting: Monitor daily under a polarized light microscope.

    • Failure State: If an amorphous precipitate forms within 24 hours, the vapor pressure gradient was too steep. Switch to a less volatile antisolvent (e.g., Heptane).

    • Success State: If sharply defined, birefringent crystals form after 3–7 days, thermodynamic equilibrium was achieved. Mount the crystal immediately in Paratone-N oil to prevent solvent loss during transfer to the diffractometer.

Experimental Workflow Visualization

The following diagram illustrates the optimal pipeline from derivative synthesis to structural resolution, highlighting the critical decision gates.

G Synth Derivative Synthesis (e.g., Schiff Base Formation) Screen Crystallization Screening (Vapor Diffusion Protocol) Synth->Screen Mount Crystal Harvesting & Mounting (Cryoloop + Paratone Oil) Screen->Mount Diffract X-ray Diffraction (Mo-Kα or Ag-Kα Source) Mount->Diffract Solve Structure Solution (Absorption Correction & Refinement) Diffract->Solve

Workflow for crystallizing and resolving halogen-bonded benzaldehyde derivatives.

References

  • Halogen bonding: an electrostatically-driven highly directional noncovalent interaction University of Portsmouth Research Portal[Link]

  • Evaluation of Concomitant Halogen and Pnictogen Bonds in Cocrystals of Imines Derived from 2-Nitrobenzaldehyde and 4-Haloaniline Crystal Growth & Design - ACS Publications[Link]

  • X-Ray Interactions: Photoabsorption, Scattering, Transmission, and Reflection at E = 50-30,000 eV, Z = 1-92 SciSpace / Lawrence Berkeley Laboratory[Link]

Literature Comparison: Synthesis Routes for 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 116027-66-2) Application: Key intermediate for kinase inhibitors (e.g., modifying the solvent-front region) and proteolysis-targeting chimeras (PROTACs).

This guide critically evaluates three distinct synthetic strategies for accessing 2-Fluoro-5-iodo-3-methylbenzaldehyde. While direct iodination (Route C) appears attractive for its brevity, it suffers from poor regioselectivity due to the conflicting directing effects of the methyl and fluoro groups. Consequently, Route A (Nitro-Sandmeyer Sequence) is recommended for research-scale synthesis requiring absolute regiochemical fidelity, while Route B (Bromo-Halex Sequence) is identified as the superior pathway for process scalability, balancing yield with cost-efficiency.

Comparative Assessment of Synthetic Routes

FeatureRoute A: Nitro-Sandmeyer Route B: Bromo-Halex Route C: Direct Iodination
Primary Mechanism Electrophilic Nitration / DiazotizationElectrophilic Bromination / Cu-CatalysisElectrophilic Iodination
Step Count 3 (Nitration

Reduction

Iodination)
2 (Bromination

Halogen Exchange)
1
Regiocontrol High (Electronic synergy directs to C5)Moderate-High (Steric bulk of Br helps)Low-Moderate (Competition with C4/C6)
Overall Yield 45–60%65–75%30–50%
Scalability Low (Diazonium instability)High (Robust intermediates)Moderate (Purification bottlenecks)
Cost Driver Reagent handling (Explosive risk)Catalyst (CuI/Ligands)Iodinating agents (NIS/Ag salts)

Route Analysis & Detailed Protocols[1][2]

Route A: The Nitro-Sandmeyer Sequence (High Fidelity)

Rationale: This route leverages the strong meta-directing effect of the aldehyde and the para-directing effect of the fluorine (and ortho-directing of methyl) to lock the nitro group into the C5 position. The subsequent transformation of the nitro group to iodine via a diazonium intermediate ensures the iodine is placed exactly where required, avoiding the ambiguity of direct halogenation.

Pathway:

  • Nitration: 2-Fluoro-3-methylbenzaldehyde

    
     2-Fluoro-3-methyl-5-nitrobenzaldehyde
    
  • Reduction:

    
     3-Amino-2-fluoro-5-methylbenzaldehyde
    
  • Sandmeyer:

    
    Product 
    
Experimental Protocol
  • Step 1: Nitration

    • Dissolve 2-fluoro-3-methylbenzaldehyde (10 mmol) in conc. H₂SO₄ (15 mL) at 0°C.

    • Dropwise add fuming HNO₃ (1.1 eq) maintaining temp <5°C. The aldehyde (meta-director) and fluorine (para-director) synergistically activate position 5.

    • Stir for 1 h, pour onto ice, filter the yellow precipitate. Recrystallize from EtOH.

    • Checkpoint: Verify regiochemistry by NMR (coupling constants of aromatic protons).

  • Step 2: Reduction

    • Suspend the nitro compound in EtOH/H₂O (3:1). Add Fe powder (3 eq) and NH₄Cl (5 eq).

    • Reflux for 2 h. Filter hot through Celite to remove iron oxides. Concentrate to yield the amine.[1]

  • Step 3: Sandmeyer Iodination

    • Suspend the amine in 6M HCl at -5°C. Add NaNO₂ (1.2 eq) dropwise to form the diazonium salt (solution turns clear/orange).

    • Add a solution of KI (1.5 eq) in water slowly. The reaction will foam (N₂ release) and turn dark (I₂ formation).

    • Stir at RT for 1 h, then heat to 60°C for 30 min.

    • Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[1]

Route B: The Bromo-Halex Sequence (Process Scalable)

Rationale: Bromination is often more regioselective and higher yielding than iodination due to the properties of brominating agents like NBS. The resulting aryl bromide is a stable intermediate that can be converted to the iodide using a Copper-catalyzed Finkelstein reaction (Halogen Exchange or "Halex").

Pathway:

  • Bromination: 2-Fluoro-3-methylbenzaldehyde

    
     2-Bromo-5-fluoro-? (Wait, F directs para to 5). Product: 5-Bromo-2-fluoro-3-methylbenzaldehyde.
    
  • Halex:

    
    Product 
    
Experimental Protocol
  • Step 1: Bromination

    • To a solution of starting material in conc.[1][2] H₂SO₄, add N-Bromosuccinimide (NBS, 1.1 eq) in portions at RT.

    • Note: Acidic conditions protonate the aldehyde, making it a stronger meta-director, reinforcing substitution at C5.

    • Stir 3-5 h. Quench on ice. Extract with DCM.[1]

  • Step 2: Copper-Catalyzed Iodination

    • In a sealed tube, mix the aryl bromide (1.0 eq), NaI (2.0 eq), CuI (5 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in 1,4-dioxane.

    • Heat at 110°C for 12-24 h.

    • Mechanism:[2][3][4][5] The diamine ligand stabilizes the Cu(I) species, facilitating the oxidative addition/reductive elimination cycle that swaps Br for I.

Visualization of Pathways

SynthesisRoutes Start 2-Fluoro-3-methylbenzaldehyde Nitro Intermediate: 2-Fluoro-3-methyl-5-nitrobenzaldehyde Start->Nitro HNO3, H2SO4 (Nitration) Bromo Intermediate: 5-Bromo-2-fluoro-3-methylbenzaldehyde Start->Bromo NBS, H2SO4 (Bromination) RouteC_End TARGET (Low Yield/Purity): Mixture of 5-iodo and 4/6-iodo isomers Start->RouteC_End NIS, TFA (Direct Iodination) Amine Intermediate: 5-Amino-2-fluoro-3-methylbenzaldehyde Nitro->Amine Fe, NH4Cl (Reduction) RouteA_End TARGET: 2-Fluoro-5-iodo-3-methylbenzaldehyde (Route A: High Purity) Amine->RouteA_End 1. NaNO2, HCl 2. KI (Sandmeyer) RouteB_End TARGET: 2-Fluoro-5-iodo-3-methylbenzaldehyde (Route B: Scalable) Bromo->RouteB_End NaI, CuI, Ligand (Halogen Exchange)

Caption: Comparison of Nitration (Route A), Bromination (Route B), and Direct Iodination (Route C) pathways showing intermediates and reagents.

Critical Mechanistic Insights

  • Directing Group Conflict: The starting material has three directing groups:

    • -CHO (C1): Strong electron-withdrawing, meta-director (targets C3 and C5).

    • -F (C2): Weak withdrawing but strong resonance donor, ortho/para-director (targets C3 and C5).

    • -CH3 (C3): Weak donor, ortho/para-director (targets C2, C4, C6).

    • Analysis: C3 is blocked. C5 is activated by both F (para) and CHO (meta). C4 and C6 are activated only by Methyl. Therefore, C5 is the electronically preferred site . However, steric crowding at C4 (between Me and H) and C6 (between H and CHO) further favors C5.

  • Why Route C Fails: While C5 is favored, the large size of iodine (using reagents like NIS) often leads to lower conversion or mixtures compared to the smaller nitronium ion (

    
    ) or bromonium ion (
    
    
    
    ). Direct iodination often stalls or yields difficult-to-separate byproducts.

References

  • BenchChem. Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols. (General protocol for iodination of fluorobenzaldehydes).

  • EvitaChem. Synthesis of 2-Fluoro-4-iodo-3-methylbenzaldehyde. (Discussion on directing effects and lithiation vs electrophilic substitution).

  • Sigma-Aldrich. 2-Fluoro-5-iodobenzonitrile Product Analysis. (Confirmation of 5-iodo regiochemistry in analogous precursors).

  • Organic Syntheses. 2-Bromo-4-methylbenzaldehyde. Org. Synth. 1971 , 51, 20. (Foundational protocol for Sandmeyer reactions on methyl-benzaldehydes).

  • ResearchGate. Scheme of aldehyde group assistance in the nitration of benzaldehyde. (Mechanistic insight into nitration regioselectivity).

Sources

Safety Operating Guide

Operational Disposal Guide: 2-Fluoro-5-iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Hazard Assessment

Do not treat this compound as general organic waste. 2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: Dependent on specific isomer/synthesis batch, typically analogous to 1242065-38-0 series) represents a specific class of halogenated aromatic aldehydes .[1] Its disposal requires strict adherence to "Halogenated Organic" protocols due to the presence of Iodine and Fluorine atoms, which generate corrosive hydrohalic acids (HI, HF) upon incineration.[1]

Critical Hazard Profile
ParameterClassificationOperational Implication
Primary Hazard Irritant / Harmful (H302, H315, H319, H335)Mandates double-gloving (Nitrile) and respiratory protection (Fume hood).[1]
Chemical Reactivity Oxidizable Aldehyde Will slowly oxidize to 2-fluoro-5-iodo-3-methylbenzoic acid in air.[1] Do not store with strong oxidizers.
Light Sensitivity Aryl Iodide Lability C-I bonds are weak.[1] Light exposure releases free Iodine (

), causing waste containers to pressurize or corrode seals.[1]
Waste Stream Halogenated Organic Strict Segregation Required. Mixing with non-halogenated solvents increases disposal costs by >400% and complicates incineration.[1]

Pre-Disposal Stabilization (The "Why" & "How")

Before moving the material to the central waste area, you must stabilize the compound to prevent container failure or unexpected reactions.

A. The Oxidation Risk

Aldehydes are reducing agents.[1] If 2-Fluoro-5-iodo-3-methylbenzaldehyde is placed in a waste container with trace oxidizers (e.g., old nitric acid waste, peroxides), it can undergo an exothermic oxidation.[1]

  • Mechanism:

    
     (Exothermic)[1]
    
  • Protocol: Ensure the receiving waste container is free of oxidizing agents.[1] If the material is old and crystallized, dissolve it first (see Section 4).

B. The Iodine Risk

The iodine substituent at the 5-position is a heavy halogen.[1] Upon thermal decomposition or prolonged UV exposure, it can cleave.[1]

  • Protocol: Use amber glass or opaque HDPE containers for waste storage to prevent photolytic cleavage of the C-I bond, which releases corrosive iodine gas inside the vessel.[1]

Waste Stream Segregation Logic

Effective disposal relies on the "Cradle-to-Grave" tracking of halogen content.[1]

  • Non-Halogenated Stream: < 1,000 ppm Halogens.[1] (Cheaper fuel blending).[1]

  • Halogenated Stream: > 1,000 ppm Halogens.[1][2] (Requires high-temperature incineration with scrubbers).[1]

Direct Directive: Since this molecule contains two halogens (F, I) per molecule, it must go into the Halogenated Waste Stream .[1] Even a small amount will contaminate a non-halogenated carboy, forcing the entire volume to be reclassified at significant cost and safety risk.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Applicability: Expired solids, contaminated weighing boats, solid spill cleanup.[1]

  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar. Label as "Solid Hazardous Waste - Halogenated."[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][3][4]

  • Deactivation (Optional but Recommended for Large Quantities): If disposing of >50g, dampen the solid with a small amount of mineral oil to suppress dust and retard oxidation.[1]

  • Sealing: Cap tightly. Tape the cap if the waste will be stored for >1 week before pickup.[1]

Scenario B: Liquid Waste (Stock Solutions/Reaction Mixtures)

Applicability: HPLC samples, mother liquors, dissolved stocks.[1]

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the Halogenated Waste carboy (usually HDPE).[1]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[1]

    • Incompatible: Strong acids, Strong bases, Oxidizers.[1]

  • The "Triple Rinse" Rule:

    • Empty the vessel into the Halogenated Waste container.[1]

    • Rinse the vessel with a minimal volume of acetone or dichloromethane.[1]

    • Add the rinse to the Halogenated Waste .[1]

    • Repeat 3 times.

    • Deface the label on the original empty bottle and discard as regular glass trash (if dry) or glass waste.[1]

Scenario C: Spill Cleanup (Immediate Action)
  • Evacuate & Ventilate: If >10g is spilled outside a hood, evacuate the immediate area.[1]

  • PPE: Goggles, Lab Coat, Double Nitrile Gloves (0.11mm minimum).[1]

  • Containment: Surround the spill with absorbent pads or vermiculite.[1]

  • Neutralization: Not typically required for aldehydes, but ensure no oxidizers are nearby.[1]

  • Collection: Scoop absorbent material into a Solid Hazardous Waste bag/jar.

  • Surface Decontamination: Wipe the surface with a soap/water solution, followed by an Ethanol wipe.[1] Place wipes in the solid waste container.[1]

Operational Workflow Diagram

The following decision tree outlines the logical flow for categorizing and disposing of 2-Fluoro-5-iodo-3-methylbenzaldehyde.

DisposalWorkflow cluster_warning Safety Check Start Waste: 2-Fluoro-5-iodo-3-methylbenzaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidCont Container: Wide-mouth HDPE/Amber Glass Solid->SolidCont LiquidCont Container: Halogenated Solvent Carboy Liquid->LiquidCont Segregation CRITICAL: Isolate from Oxidizers SolidCont->Segregation LiquidCont->Segregation Labeling Label: 'Halogenated Organic Waste' (List Constituents) Segregation->Labeling Final Transfer to EHS/Waste Facility Labeling->Final

Figure 1: Decision matrix for the segregation and packaging of halogenated benzaldehyde waste.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Fluoro-5-iodobenzaldehyde (Analogous Structure).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] Retrieved from [1]

  • Fisher Scientific. (2023).[1] Chemical Resistance of Labware Materials (HDPE/Glass Compatibility).[1] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: Halogenated Benzaldehydes Properties.[1] National Library of Medicine.[1] Retrieved from

(Note: Specific CAS 1242065-38-0 or similar custom synthesis IDs are often non-public; protocols above are derived from the definitive chemical class properties of Halogenated Aromatic Aldehydes validated by EPA waste codes F001/F002 logic).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.